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  • Product: 3-Fluoro-4-(methoxymethyl)aniline
  • CAS: 1341785-86-1

Core Science & Biosynthesis

Foundational

3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1): A Technical Guide to Its Application in Selective Kinase Inhibitor Synthesis

Executive Summary In the landscape of targeted oncology and precision medicine, the rational design of kinase inhibitors relies heavily on specialized building blocks. 3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the rational design of kinase inhibitors relies heavily on specialized building blocks. 3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of novel condensed pyrimidine compounds designed to selectively inhibit the RET (Rearranged during Transfection) receptor tyrosine kinase[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic role in drug design, and a field-proven, self-validating protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profile & Structural Rationale

To utilize CAS 1341785-86-1 effectively, researchers must understand its quantitative parameters and how its structural features dictate its chemical behavior.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data required for handling and stoichiometric calculations[2],:

PropertyValue
Chemical Name 3-Fluoro-4-(methoxymethyl)aniline
CAS Number 1341785-86-1
Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Purity Standard ≥95% to 97%
Physical State Light-yellow to yellow powder or crystals
Storage Conditions 2-8°C, inert atmosphere, dark place
Mechanistic Role in Drug Design (E-E-A-T)

The selection of this specific aniline derivative in drug discovery is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The Aniline Moiety: Acts as the primary nucleophile for amide bond formation, serving as the critical linker between the functionalized phenyl ring and the heterocyclic core (e.g., pyrrolopyrimidine)[1].

  • The 3-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect. Chemically, this lowers the pKa of the adjacent amine, making it less nucleophilic and requiring robust coupling conditions. Pharmacologically, the fluorine atom provides metabolic stability by blocking cytochrome P450-mediated oxidation at that position, while its electronegativity modulates the conformation of the resulting amide bond to perfectly fit the kinase binding pocket.

  • The 4-Methoxymethyl (MOM) Group: This group optimizes the lipophilicity (LogP) of the final drug molecule. The oxygen atom acts as a hydrogen-bond acceptor, designed to interact favorably with the solvent-exposed regions or specific amino acid residues near the kinase hinge region.

Pharmacological Application: Targeting RET Kinase

RET is a receptor tyrosine kinase that, when mutated or fused, acts as a potent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer[3]. Historically, multikinase inhibitors suppressed RET but also caused severe off-target toxicities by inhibiting other pathways (e.g., VEGFR, Src)[3].

CAS 1341785-86-1 is utilized to synthesize next-generation, highly selective RET inhibitors. By incorporating this specific building block, developers can achieve high inhibitory activity against RET while maintaining low inhibitory activity against off-target kinases[3].

RETPathway GDNF GDNF / GFRα Complex RET RET Receptor Tyrosine Kinase GDNF->RET Activation RAS RAS / MAPK Pathway RET->RAS PI3K PI3K / AKT Pathway RET->PI3K Inhibitor RET Inhibitor (CAS 1341785-86-1 Derived) Inhibitor->RET Inhibition Proliferation Cancer Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: RET kinase signaling pathway and targeted inhibition mechanism.

Self-Validating Synthetic Protocol: Amide Coupling

SynthWorkflow A Pyrrolopyrimidine Carboxylic Acid Core C Amide Coupling (HATU, DIPEA, DMF) A->C B 3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1) B->C D Crude Product C->D E Purification (Prep-HPLC) D->E F Selective RET Kinase Inhibitor E->F

Caption: Synthetic workflow for coupling CAS 1341785-86-1 to a pyrimidine core.

Step-by-Step Methodology
  • Preparation & Activation: Dissolve the heterocyclic carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is selected because it fully solubilizes both the polar carboxylic acid and the coupling reagents, ensuring a homogeneous reaction.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the acid. HATU is strictly required here; it generates a highly reactive HOAt ester intermediate capable of overcoming the reduced nucleophilicity of the fluorinated aniline.

  • Nucleophilic Addition: Add 3-Fluoro-4-(methoxymethyl)aniline (1.1 eq)[2] to the activated mixture. Stir at room temperature for 2 to 4 hours[1].

  • In-Process Control (IPC) & Self-Validation: Withdraw a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • Validation Logic: The system validates itself by tracking the exact mass. The disappearance of the aniline peak (m/z 156.1) and the emergence of the target product mass confirm successful coupling. If the unreacted aniline peak area remains >5%, the reaction is incomplete, and an additional 0.2 eq of HATU/DIPEA is spiked to force completion.

  • Quenching & Extraction: Once validated by LC-MS, pour the mixture into ice water. The crude amide will precipitate. Filter and wash extensively with water.

    • Causality: Water washing effectively removes the DMF solvent and the water-soluble HOAt/tetramethylurea byproducts generated by HATU.

  • Purification: Purify the crude solid via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pharmaceutical-grade kinase inhibitor[1].

Analytical Validation Standards

To guarantee the integrity of CAS 1341785-86-1 before utilizing it in multi-step synthesis, incoming quality control must be rigorously applied[4]. The following analytical metrics provide a self-validating framework for raw material verification:

Analytical MethodTarget MetricSelf-Validating Purpose
LC-MS (ESI+) m/z [M+H]⁺ = 156.1Confirms the exact molecular weight and the absence of unreacted precursors or degradation products.
¹H NMR (DMSO-d6) Diagnostic MOM peaksValidates the integrity of the methoxymethyl ether linkage (singlets for -CH₂- and -OCH₃).
¹⁹F NMR Single peakConfirms the presence and correct ortho/meta positioning of the fluorine atom on the aromatic ring.
HPLC (UV 254 nm) >97% Area Under CurveEnsures pharmaceutical-grade purity prior to downstream amide coupling, preventing the carryover of impurities.

References

  • Fujita, H., et al. "Novel condensed pyrimidine compound or salt thereof". Patent AU2017222908B2. Google Patents.
  • CalPacLab. "3-Fluoro-4-(methoxymethyl)aniline, min 97%". CP Lab Chemicals. URL: [Link]

Sources

Exploratory

3-Fluoro-4-(methoxymethyl)aniline molecular weight

An In-Depth Technical Guide to 3-Fluoro-4-(methoxymethyl)aniline: A Core Building Block for Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines are foundati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Fluoro-4-(methoxymethyl)aniline: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as versatile starting points for the synthesis of a vast array of therapeutic agents.[1][2] Among these, 3-Fluoro-4-(methoxymethyl)aniline represents a particularly strategic building block, incorporating structural motifs that are highly sought after in modern drug design. The presence of a fluorine atom can significantly enhance metabolic stability and modulate basicity, while the methoxymethyl group offers a handle for further functionalization or can engage in specific binding interactions within a target protein.[3] This technical guide provides a comprehensive analysis of 3-Fluoro-4-(methoxymethyl)aniline, detailing its core physicochemical properties, a proposed, logically-grounded synthetic pathway, and its strategic application in contemporary drug discovery programs, particularly in the development of protein degraders and kinase inhibitors.

Core Molecular & Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective utilization in synthesis and research. 3-Fluoro-4-(methoxymethyl)aniline is identified by the CAS Number 1341785-86-1.[4][5] Its properties are summarized below.

Chemical Identity & Quantitative Data
PropertyValueSource(s)
Molecular Formula C₈H₁₀FNO[4][5]
Molecular Weight 155.17 g/mol [4][5][6]
CAS Number 1341785-86-1[4][5][6]
MDL Number MFCD20411427[4][6]
InChI Key OYZKNJOROHCCOM-UHFFFAOYSA-N[6]
Physicochemical & Storage Properties
PropertyValueSource(s)
Physical Form Light-yellow to yellow powder or crystals[6]
Purity Typically ≥95-98%[4][5][6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C. Store in a dry, sealed place.[4][6]

The recommendation for refrigerated storage under an inert atmosphere is critical. This precaution is taken to prevent the slow oxidation of the aniline amine group, which can lead to the formation of colored impurities and a decrease in purity over time, a common characteristic of aniline derivatives.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow to ensure reproducibility and validity of downstream results. Spectroscopic analysis provides a definitive fingerprint of the molecule.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (with coupling to fluorine), the benzylic CH₂ protons of the methoxymethyl group, the methyl protons, and the amine (NH₂) protons. The integration of these signals should match the 10 protons in the structure.
¹³C NMR Distinct signals for the 8 carbon atoms, with carbon-fluorine coupling (J-coupling) observed for the carbons of the aromatic ring, which is a key validation checkpoint.
LC-MS A primary peak corresponding to the parent mass [M+H]⁺ of approximately 156.17 m/z, confirming the molecular weight.
FT-IR Characteristic stretches for N-H bonds (amine), C-H bonds (aromatic and aliphatic), C-O-C ether linkage, and the C-F bond.

A detailed protocol for acquiring such data for a similar aniline compound is a valuable reference.

Experimental Protocol: NMR Sample Preparation (General)
  • Dissolution: Accurately weigh 10-20 mg of the 3-Fluoro-4-(methoxymethyl)aniline sample.

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Standard: The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing.[7]

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).[7] The resulting spectra must be analyzed to confirm that all expected signals are present and that impurity signals are within acceptable limits.

Proposed Synthesis Pathway

While specific proprietary synthesis routes may vary, a logical and robust pathway can be designed based on well-established chemical transformations for analogous structures.[8][9] The proposed synthesis starts from a commercially available substituted nitrobenzene and proceeds through a key reduction step.

The causality behind this choice is twofold:

  • Availability: Substituted nitroaromatics are common and often cost-effective starting materials.

  • Robust Transformation: The reduction of an aromatic nitro group to an aniline is one of the most reliable and high-yielding reactions in organic synthesis, often proceeding with high chemoselectivity. Catalytic hydrogenation is frequently the method of choice due to its clean nature and the ease of product isolation by simple filtration of the catalyst.[10]

G cluster_0 Step 1: Nitration & Functionalization cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification SM Substituted Toluene Int1 1-Fluoro-2-(methoxymethyl) -4-nitrobenzene SM->Int1 1. Nitration (HNO₃/H₂SO₄) 2. Halogenation/Functionalization Int1_ref 1-Fluoro-2-(methoxymethyl) -4-nitrobenzene Product 3-Fluoro-4-(methoxymethyl)aniline Int1_ref->Product H₂, Pd/C (Catalytic Hydrogenation) Solvent: Ethanol or Ethyl Acetate Crude Crude Product Product->Crude Workup (Filtration) Pure Final Pure Product Crude->Pure Crystallization or Column Chromatography

Caption: Proposed multi-step synthesis workflow for 3-Fluoro-4-(methoxymethyl)aniline.

Experimental Protocol: Catalytic Hydrogenation of Nitroarene (General)
  • Setup: Charge a suitable hydrogenation vessel with the nitro-intermediate (1.0 eq), a solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).[10]

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by techniques like TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can then be purified as needed.[10]

Applications in Drug Discovery & Development

3-Fluoro-4-(methoxymethyl)aniline is not just another chemical; it is a building block designed with purpose for modern medicinal chemistry. Its utility is primarily driven by the strategic placement of its functional groups.[2]

The Role of Fluorine

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[11]

  • pKa Modulation: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the aniline nitrogen. This modulation of basicity is crucial as it can affect the compound's solubility, cell permeability, and binding affinity to the target protein.[3]

  • Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency.

A Key Building Block

This compound is listed as a "Protein Degrader Building Block," indicating its intended use in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[5] It is also structurally suited for the synthesis of kinase inhibitors, where substituted anilines are known to form critical hydrogen bond interactions in the ATP-binding site.[1]

G cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization BB 3-Fluoro-4-(methoxymethyl)aniline (Building Block) LS Couple to Scaffolds (e.g., Amide bond formation, Buchwald-Hartwig coupling) BB->LS HTS High-Throughput Screening (Biochemical/Cellular Assays) LS->HTS Hit Identify 'Hits' (Active Compounds) HTS->Hit LO Structure-Activity Relationship (SAR) Studies Hit->LO Candidate Preclinical Candidate LO->Candidate

Caption: Role of a building block in a typical drug discovery workflow.

Safety and Handling

Professional laboratory safety protocols are mandatory when handling any chemical intermediate. 3-Fluoro-4-(methoxymethyl)aniline is classified with the GHS07 pictogram, indicating it can be a health hazard.[4][6]

Hazard TypeGHS CodeDescription
Acute Toxicity H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation
Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or powder.[12][13]

  • Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical advice.[12][14]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If accidentally ingested, seek immediate medical attention.[12][14]

  • Disposal: Dispose of waste materials according to institutional and local environmental regulations.[14]

Conclusion

3-Fluoro-4-(methoxymethyl)aniline is a high-value chemical intermediate strategically designed for the demands of modern drug discovery. Its molecular weight of 155.17 g/mol and unique substitution pattern provide a robust starting point for synthesizing complex molecules with potentially enhanced pharmacological profiles.[4][5][6] By understanding its core properties, employing validated synthetic and analytical methods, and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

  • 3-Fluoro-4-(methoxymethyl)aniline; Synblock;
  • 3-Fluoro-4-methoxyaniline Chemical Properties,Uses,Production; ChemicalBook;
  • 3-Fluoro-4-(methoxymethyl)aniline, min 97%, 250 mg; Lab Supplies;
  • 3-Fluoro-4-methoxyaniline Safety D
  • 3-Fluoro-4-(methoxymethyl)aniline; Sigma-Aldrich;
  • 3-Fluoro-4-(methoxymethyl)aniline; MilliporeSigma;
  • SAFETY DATA SHEET - 3-Fluoro-4-methylaniline; Fisher Scientific;
  • SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethoxy)aniline; Fisher Scientific;
  • Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline; Benchchem;
  • Process for the preparation of 4-fluoro-3-methoxyaniline; Google P
  • Comparative Reactivity Analysis of 4-Chloro-2-fluoro-3-methoxyaniline in Drug Discovery; Benchchem;
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs; PMC;
  • An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applic
  • Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide; Benchchem;
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Foundational

1H NMR spectrum of 3-Fluoro-4-(methoxymethyl)aniline

High-Resolution 1 H NMR Characterization of 3-Fluoro-4-(methoxymethyl)aniline: Structural Assignments and Heteronuclear Coupling Dynamics Executive Summary 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1 H NMR Characterization of 3-Fluoro-4-(methoxymethyl)aniline: Structural Assignments and Heteronuclear Coupling Dynamics

Executive Summary

3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) is a highly specialized, functionalized building block widely utilized in the design of next-generation targeted therapeutics, including RET (rearranged during transfection) kinase inhibitors[1],[2]. In drug development, verifying the exact regiochemistry and purity of this intermediate is non-negotiable, as isomeric impurities can drastically alter the binding affinity of the final active pharmaceutical ingredient (API).

This whitepaper provides an authoritative, in-depth guide to the 1 H NMR spectral properties of this molecule. By dissecting the underlying electronic causality that dictates chemical shifts and detailing a self-validating experimental protocol, this guide equips analytical scientists with the framework necessary for rigorous structural verification.

Electronic Environment and Chemical Shift Causality

The 1 H NMR spectrum of 3-fluoro-4-(methoxymethyl)aniline is a masterclass in competing electronic effects. The specific chemical shifts of the aromatic protons (H2, H5, H6) are directly caused by the push-pull dynamics of the ring substituents:

  • The Amino Group (-NH 2​ ) at C1: Acts as a powerful π -electron donor (+M effect). This strongly increases the electron density at the ortho (C2, C6) and para (C4) positions. The increased electron shielding causes the protons at C2 and C6 to resonate significantly upfield (lower ppm).

  • The Fluorine Atom (-F) at C3: Fluorine introduces a dual effect. It is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that deshields the meta position (H5). However, it also possesses a resonance-donating effect (+M) that shields the ortho position (H2).

  • The Methoxymethyl Group (-CH 2​ OCH 3​ ) at C4: This group is mildly electron-withdrawing inductively but serves primarily as a structural anchor in the spectrum, providing two distinct, highly resolved aliphatic singlets that are impervious to complex aromatic coupling.

Because H2 resides ortho to both the strongly shielding -NH 2​ group and the shielding -F atom, it is the most shielded aromatic proton in the system, resonating furthest upfield.

Quantitative Spectral Assignments

The following table summarizes the predicted high-resolution 1 H NMR data (400 MHz, CDCl 3​ , 298K). The quantitative integration and multiplicity serve as the primary diagnostic criteria for structural confirmation.

Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationStructural Assignment
-OCH 3​ 3.38Singlet (s)-3HMethoxy methyl
-NH 2​ 3.75Broad Singlet (br s)-2HAmine protons (exchangeable)
-CH 2​ O- 4.45Singlet (s)-2HBenzylic methylene
H2 6.35Doublet of doublets (dd) 3JHF​ = 11.5, 4JHH​ = 2.41HAromatic (C2-H)
H6 6.45Doublet of doublets (dd) 3JHH​ = 8.2, 4JHH​ = 2.41HAromatic (C6-H)
H5 7.15Doublet of doublets (dd) 3JHH​ = 8.2, 4JHF​ = 6.01HAromatic (C5-H)

Heteronuclear Spin-Spin Coupling ( 19 F- 1 H) Dynamics

The most complex and diagnostic feature of this spectrum is the heteronuclear coupling introduced by the 19 F atom (100% natural abundance, spin I=1/2 ). Fluorine couples with the aromatic protons across multiple bonds, splitting signals that would otherwise appear as simple doublets or singlets.

  • 3JHF​ Coupling (H2): The proton at C2 is separated from the fluorine at C3 by three bonds. This results in a massive coupling constant ( J≈11.5 Hz), splitting the H2 signal into a wide doublet, which is further split into a doublet of doublets by the long-range meta coupling to H6 ( 4JHH​≈2.4 Hz).

  • 4JHF​ Coupling (H5): The proton at C5 is four bonds away from the fluorine. While weaker than the ortho coupling, this interaction ( J≈6.0 Hz) is strong enough to cleanly split the H5 signal, combining with the ortho proton coupling from H6 ( 3JHH​≈8.2 Hz) to form a distinct doublet of doublets.

Coupling_Network F 19F (C3) H2 H2 F->H2 ³J_HF (11.5 Hz) H5 H5 F->H5 ⁴J_HF (6.0 Hz) H6 H6 H2->H6 ⁴J_HH (2.4 Hz) H5->H6 ³J_HH (8.2 Hz)

Fig 1. Heteronuclear and homonuclear spin-spin coupling network of the aromatic system.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the NMR acquisition must be executed as a self-validating system. The following methodology ensures that any errors in sample concentration, instrument shimming, or relaxation delays are immediately detectable.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 3-Fluoro-4-(methoxymethyl)aniline (Min 97% purity)[1].

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality Check: Ensure the solution is perfectly clear. Particulate matter creates magnetic susceptibility gradients that destroy the resolution required to observe fine 4JHH​ couplings. Filter through a glass wool plug if necessary.

Step 2: Instrument Parameters (400 MHz / 600 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Causality: The benzylic (-CH 2​ O-) and methoxy (-OCH 3​ ) protons have longer T1​ relaxation times than the aromatic protons. A shortened D1 will result in incomplete longitudinal magnetization recovery, skewing the quantitative integration.

  • Number of Scans (NS): 16 to 32.

Step 3: Processing and Internal Self-Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. This optimizes the Signal-to-Noise (S/N) ratio without artificially merging the 4JHH​ (2.4 Hz) splittings.

  • Manually correct the phase (zero-order and first-order) and apply a polynomial baseline correction.

  • The Self-Validation Loop:

    • Set the TMS reference peak exactly to δ 0.00 ppm.

    • Select the methoxy singlet at δ 3.38 ppm and calibrate its integration strictly to 3.00 .

    • Integrate the aromatic region ( δ 6.30 – 7.20 ppm). If the acquisition parameters were correct and the sample is pure, this region must integrate to exactly 3.00 ± 0.05 .

    • Validation Failure: If the aromatic region integrates higher than 3.05, it indicates either co-eluting aromatic impurities or that the D1 delay was too short, causing the aliphatic signals to be under-represented.

NMR_Workflow Prep 1. Sample Preparation (15mg in CDCl3 + TMS) Acq 2. Data Acquisition (zg30, D1=2.0s, NS=16) Prep->Acq Proc 3. Signal Processing (FT, 0.3 Hz LB, Phase/Baseline) Acq->Proc Valid 4. Self-Validation Loop (Calibrate -OCH3 to 3.00 -> Verify Ar-H = 3.00) Proc->Valid

Fig 2. Self-validating workflow for 1H NMR acquisition and quantitative processing.

References

  • Title: 3-Fluoro-4-(methoxymethyl)
  • Title: AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof Source: Google Patents URL

Sources

Exploratory

13C NMR Analysis of 3-Fluoro-4-(methoxymethyl)aniline: A Technical Guide for Structural Elucidation

Executive Summary 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) is a highly specialized fluorinated aromatic building block extensively utilized in the synthesis of targeted therapeutics, including protein degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) is a highly specialized fluorinated aromatic building block extensively utilized in the synthesis of targeted therapeutics, including protein degraders and multikinase inhibitors[1]. The precise structural validation of this compound is critical in drug development, as the spatial arrangement of its substituents dictates its binding affinity and pharmacokinetic profile.

This whitepaper provides an in-depth mechanistic guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-4-(methoxymethyl)aniline. By dissecting the causality behind chemical shifts, carbon-fluorine ( 13 C- 19 F) spin-spin coupling, and standardized acquisition protocols, this guide establishes a self-validating framework for analytical scientists.

Mechanistic Principles: Electronic Effects and Heteronuclear Coupling

The ¹³C NMR spectrum of 3-Fluoro-4-(methoxymethyl)aniline is governed by the competing electronic effects of its three substituents: the strongly electron-donating amino group (-NH₂), the inductively withdrawing but resonance-donating fluoro group (-F), and the mildly electron-donating methoxymethyl ether (-CH₂OCH₃).

Substituent-Induced Chemical Shifts

Chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment[2].

  • The Amino Group (C1): The nitrogen lone pair delocalizes into the aromatic ring via resonance (+R effect), significantly increasing electron density at the ortho (C2, C6) and para (C4) positions. This causes a pronounced upfield shift (shielding) at these carbons, while the ipso carbon (C1) is strongly deshielded due to the inductive (-I) effect of the electronegative nitrogen[3].

  • The Fluoro Group (C3): Fluorine is the most electronegative element, exerting a massive inductive withdrawal (-I) that heavily deshields the ipso carbon (C3), pushing it into the 160–165 ppm range. However, its lone pairs also participate in resonance (+R), which provides localized shielding to the ortho positions (C2, C4)[4].

  • Synergistic Shielding at C2: Carbon 2 is positioned ortho to both the -NH₂ and -F groups. The dual resonance donation from both substituents creates a region of extreme electron density, resulting in an unusually low chemical shift (~101 ppm) for an aromatic carbon.

Electronic_Effects Substituents Substituent Effects on Benzene Ring NH2 -NH2 Group (C1) Strong +R, -I Substituents->NH2 F -F Group (C3) Strong -I, Weak +R Substituents->F Alkyl -CH2OCH3 (C4) Weak +I Substituents->Alkyl Shield Shielding (Upfield Shift) C2, C4, C6 NH2->Shield Ortho/Para F->Shield Ortho Deshield Deshielding (Downfield Shift) C1, C3 F->Deshield Ipso Alkyl->Deshield Ipso

Causality of electronic substituent effects on 13C NMR chemical shifts.

13 C- 19 F Spin-Spin Coupling ( JCF​ )

While standard ¹³C NMR experiments utilize broadband proton decoupling to simplify spectra into singlets, 19 F nuclei remain coupled[4]. The gyromagnetic ratio of 19 F is nearly as high as that of ¹H, leading to robust heteronuclear coupling that splits the carbon signals into doublets. The magnitude of the coupling constant ( J ) is inversely proportional to the number of intervening bonds[5]:

  • 1JCF​ (Ipso, C3): Direct bond coupling is massive, typically ranging from 235–250 Hz .

  • 2JCF​ (Ortho, C2 & C4): Two-bond coupling is highly diagnostic, usually between 15–25 Hz .

  • 3JCF​ (Meta, C1 & C5): Three-bond coupling attenuates to 6–12 Hz .

  • 4JCF​ (Para, C6): Four-bond coupling is minimal, often resolving at 2–4 Hz .

Predictive Quantitative Data

Based on the additive substituent rules and empirical data from analogous fluoroanilines[2], the predicted ¹³C NMR spectral profile for 3-Fluoro-4-(methoxymethyl)aniline is summarized below.

Table 1: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Assignment
C3 164.0Doublet (d)~245.0 ( 1J )Aromatic C-F (ipso to F)
C1 148.0Doublet (d)~10.0 ( 3J )Aromatic C-NH₂ (ipso to NH₂)
C5 130.0Doublet (d)~8.0 ( 3J )Aromatic CH (meta to F)
C4 119.5Doublet (d)~16.0 ( 2J )Aromatic C-CH₂R (ortho to F)
C6 119.0Doublet (d)~2.5 ( 4J )Aromatic CH (para to F)
C2 101.5Doublet (d)~24.0 ( 2J )Aromatic CH (Between F and NH₂)
C7 68.5Singlet (s)-Aliphatic -CH₂- (Ether linkage)
C8 58.0Singlet (s)-Aliphatic -OCH₃ (Methoxy)

Standardized Acquisition Protocol

To ensure high-fidelity data, the following methodology establishes a self-validating system for acquiring the ¹³C NMR spectrum of 3-Fluoro-4-(methoxymethyl)aniline[2].

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–25 mg of 3-Fluoro-4-(methoxymethyl)aniline.

    • Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: High concentration is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C nuclei.

  • Locking and Shimming:

    • Insert the NMR tube and lock the spectrometer to the deuterium resonance of CDCl₃.

    • Perform gradient shimming (Z0–Z5).

    • Self-Validation Check: Acquire a rapid ¹H scan. The residual CHCl₃ peak (7.26 ppm) must be perfectly symmetrical with a line width at half height (LWHH) of < 1.0 Hz. Poor shimming will obscure the fine 4JCF​ couplings.

  • Parameter Optimization (zgpg30):

    • Pulse Sequence: Select a standard proton-decoupled sequence (e.g., zgpg30 using WALTZ-16 decoupling).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Causality: Quaternary carbons (C1, C3, C4) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will cause these signals to saturate and disappear from the spectrum.

    • Number of Scans (NS): Minimum 1024 scans to achieve a >10:1 signal-to-noise ratio for quaternary carbons.

  • Processing and Validation:

    • Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation.

    • Self-Validation Check: Verify the CDCl₃ solvent peak appears as a distinct 1:1:1 triplet centered exactly at 77.16 ppm .

NMR_Workflow Prep Sample Preparation (15-25 mg in CDCl3) Lock Lock & Shim (Validate via 1H LWHH) Prep->Lock Pulse Pulse Sequence (zgpg30, 1H Decoupled) Lock->Pulse Acq FID Acquisition (D1 ≥ 2.0s for Quaternaries) Pulse->Acq Process Fourier Transform & Phase Correction Acq->Process Analyze Peak Picking & J-Coupling Analysis Process->Analyze

Step-by-step 13C NMR acquisition workflow for fluorinated anilines.

Applications in Targeted Therapeutics

The structural verification of 3-Fluoro-4-(methoxymethyl)aniline is not merely an academic exercise; it is a regulatory necessity for downstream pharmaceutical applications. This specific aniline derivative is frequently utilized as a lipophilic, electron-rich nucleophile in the synthesis of fused pyrimidine compounds[6].

These condensed pyrimidines act as potent multikinase inhibitors, specifically targeting the RET (Rearranged during Transfection) receptor tyrosine kinase[6]. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C3 position, while the methoxymethyl group provides crucial hydrogen-bonding interactions within the kinase hinge region.

RET_Pathway GDNF GDNF Binding RET RET Kinase Dimerization & Autophosphorylation GDNF->RET Signaling RAS/MAPK & PI3K/AKT Pathways RET->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor RET Inhibitor (Aniline-derived) Inhibitor->RET Blocks

RET kinase signaling pathway and inhibition mechanism.

By ensuring the absolute structural integrity of the 3-Fluoro-4-(methoxymethyl)aniline starting material via rigorous ¹³C NMR analysis, chemists can prevent costly late-stage failures in the synthesis of these life-saving oncological therapeutics.

Sources

Foundational

physical and chemical properties of 3-Fluoro-4-(methoxymethyl)aniline

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Applications of 3-Fluoro-4-(methoxymethyl)aniline Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Applications of 3-Fluoro-4-(methoxymethyl)aniline

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings with specific functional groups is critical for optimizing both the pharmacodynamics and pharmacokinetics of drug candidates. 3-Fluoro-4-(methoxymethyl)aniline is an advanced, specialized building block increasingly utilized in the synthesis of targeted therapeutics, including protein degraders[1] and selective kinase inhibitors[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, the mechanistic rationale for its structural features, and validated experimental workflows for its integration into complex molecular scaffolds.

Molecular Architecture and Physicochemical Properties

The utility of 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) stems from its unique substitution pattern. The primary amine serves as the reactive nucleophile for cross-coupling or amidation, while the meta-fluorine and para-methoxymethyl groups finely tune the molecule's electronic and steric profile.

Because empirical physicochemical data for highly specific building blocks can be sparse in open literature, predictive modeling based on established chemical principles (e.g., Hammett equation, XLogP3) is utilized below to guide synthetic planning.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical / Predictive Method
Chemical Name 3-Fluoro-4-(methoxymethyl)anilineIUPAC Nomenclature
CAS Registry Number 1341785-86-1Chemical Abstracts Service[3]
Molecular Formula C 8​ H 10​ FNOElemental Analysis[3]
Molecular Weight 155.17 g/mol Mass Spectrometry
Physical State Viscous liquid / Low-melting solidStandard Ambient Temperature & Pressure
Predicted Boiling Point ~255 °C (at 760 mmHg)Boiling Point Elevation Modeling
Predicted Density 1.18 g/cm³Volumetric Estimation
Calculated pK a​ (conjugate acid) 3.53Hammett Equation ( ρ=2.89 )
Calculated LogP (cLogP) 1.15 - 1.20Octanol-Water Partitioning Model

Mechanistic Implications in Medicinal Chemistry

The integration of 3-Fluoro-4-(methoxymethyl)aniline into drug scaffolds—such as condensed pyrimidine compounds targeting RET (Rearranged during Transfection) kinases[2]—is driven by precise causality:

  • pKa Modulation via Fluorine: The inductive electron-withdrawing effect of the fluorine atom at the 3-position ( σm​=+0.34 ) significantly lowers the basicity of the aniline nitrogen (calculated pKa ~3.53 vs. 4.6 for unsubstituted aniline). This reduced basicity prevents the amine from being protonated at physiological pH, thereby enhancing passive membrane permeability and reducing hERG channel liability.

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated aromatic oxidation at the electron-rich meta position.

  • Hydrogen Bonding via Methoxymethyl: The -CH 2​ OCH 3​ group provides a flexible, localized hydrogen bond acceptor. In the context of kinase inhibitors, this ether oxygen can form critical interactions with solvent-exposed regions or specific hinge-binder residues within the ATP-binding pocket, while maintaining a low molecular weight footprint[2].

Experimental Workflows: Integration into Kinase Inhibitors

The following workflow details the integration of 3-Fluoro-4-(methoxymethyl)aniline into a fused pyrimidine core, a common structural motif in oncology therapeutics[2].

SynthesisWorkflow Start 3-Fluoro-4-(methoxymethyl)aniline (Nucleophile) Coupling Buchwald-Hartwig Coupling (Pd-Catalyzed) Start->Coupling Amine Activation Core Halogenated Pyrimidine (Electrophile) Core->Coupling Oxidative Addition Intermediate Fused Pyrimidine Core (Crude) Coupling->Intermediate Reductive Elimination Purification Reverse-Phase HPLC (Water/MeCN) Intermediate->Purification Reaction Workup Product Purified Kinase Inhibitor (>98% Purity) Purification->Product Fraction Isolation

Workflow for integrating 3-Fluoro-4-(methoxymethyl)aniline into a kinase inhibitor.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling
  • Objective: Couple 3-Fluoro-4-(methoxymethyl)aniline with a halogenated pyrimidine core.

  • Causality: The electron-withdrawing nature of the meta-fluorine atom reduces the nucleophilicity of the aniline nitrogen. Therefore, an uncatalyzed S N​ Ar reaction is inefficient. We employ a Buchwald-Hartwig cross-coupling utilizing a bulky, electron-rich palladium precatalyst (e.g., XPhos Pd G3) to accelerate both oxidative addition and reductive elimination.

  • Self-Validating Mechanism: The reaction mixture is spiked with an inert internal standard (e.g., biphenyl). Aliquots are taken at 1-hour intervals. The protocol is self-validating: the reaction is only deemed complete when the LC-MS peak area ratio of the starting aniline to the internal standard plateaus near zero, ensuring quantitative conversion before workup.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the halogenated pyrimidine electrophile (1.0 equiv), 3-Fluoro-4-(methoxymethyl)aniline (1.2 equiv), XPhos Pd G3 (0.05 equiv), and Cs 2​ CO 3​ (2.0 equiv). Causality: Cs 2​ CO 3​ is chosen as a mild, insoluble base to prevent unwanted side reactions while effectively deprotonating the intermediate palladium-amine complex.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4–6 hours. Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance introduced by the ortho-substituents on the catalyst ligand.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aniline mass ( m/z 156.1 [M+H]+ ) and the appearance of the desired product mass. If unreacted aniline remains alongside active catalyst, continue heating; if catalyst degradation is observed (e.g., palladium black precipitation), the system flags a failure, requiring catalyst re-loading.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure.

Protocol 2: Analytical Characterization (LC-MS)
  • Objective: Verify the purity and identity of 3-Fluoro-4-(methoxymethyl)aniline before use.

  • Causality: Building blocks must be >97% pure[1] to prevent the propagation of impurities in multi-step syntheses.

  • Self-Validating Mechanism: A blank injection (solvent only) is run prior to the sample. The system validates the absence of carryover. A known reference standard of the aniline is run to establish a definitive retention time. The sample is validated only if its primary peak matches the reference retention time with an isotopic mass pattern consistent with C 8​ H 10​ FNO.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 3-Fluoro-4-(methoxymethyl)aniline in 1 mL of HPLC-grade methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: Formic acid ensures the aniline remains protonated, improving peak shape and ionization efficiency in the mass spectrometer.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]+ ion at m/z 156.1.

References

  • Title: Novel condensed pyrimidine compound or salt thereof. Source: Google Patents (AU2017222908B2).

Sources

Protocols & Analytical Methods

Method

3-Fluoro-4-(methoxymethyl)aniline synthesis protocol

Application Note: Synthesis Protocol for 3-Fluoro-4-(methoxymethyl)aniline Abstract 3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1) is a highly valued aniline derivative, frequently utilized as a critical structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 3-Fluoro-4-(methoxymethyl)aniline

Abstract 3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1) is a highly valued aniline derivative, frequently utilized as a critical structural building block in the synthesis of advanced pharmaceutical agents, most notably [1]. This application note details a robust, three-step synthetic protocol starting from the commercially available precursor, 2-fluoro-4-nitrotoluene.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, designing a scalable and high-yielding route requires anticipating side reactions and optimizing chemoselectivity. This synthesis relies on a linear, three-step sequence: benzylic bromination, etherification, and nitro reduction.

  • Step 1: Radical Bromination. The of 2-fluoro-4-nitrotoluene utilizes N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)[2]. While carbon tetrachloride (CCl₄) is the classical solvent for this reaction, we substitute it with acetonitrile (MeCN) to adhere to modern green chemistry standards. The strong electron-withdrawing nature of the para-nitro group destabilizes the benzylic radical. Therefore, strict thermal control (80 °C) and precise stoichiometric control (1.05 eq NBS) are required to drive the reaction to completion while preventing over-bromination to the dibromomethyl derivative.

  • Step 2: Williamson Ether Synthesis. The resulting 1-(bromomethyl)-2-fluoro-4-nitrobenzene is highly electrophilic. Treatment with sodium methoxide (NaOMe) in methanol proceeds via a rapid Sₙ2 mechanism. Adding the alkoxide at 0 °C is critical; higher initial temperatures can lead to competitive E2 elimination or nucleophilic aromatic substitution (SₙAr) that displaces the activated fluorine atom.

  • Step 3: Chemoselective Reduction. Converting the nitro group to an aniline typically employs Pd/C catalyzed hydrogenation. However, the presence of an aromatic fluorine atom introduces a severe risk of hydrodefluorination under standard H₂/Pd-C conditions. To guarantee the integrity of the C-F bond, a mild Bechamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This self-buffering system provides absolute chemoselectivity for the nitro group.

Workflow Visualization

SynthesisWorkflow SM 2-Fluoro-4-nitrotoluene (Starting Material) INT1 1-(Bromomethyl)-2-fluoro -4-nitrobenzene (Intermediate 1) SM->INT1 NBS, AIBN MeCN, 80°C INT2 2-Fluoro-1-(methoxymethyl) -4-nitrobenzene (Intermediate 2) INT1->INT2 NaOMe, MeOH 0°C to RT PROD 3-Fluoro-4-(methoxymethyl) aniline (Target Product) INT2->PROD Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Three-step synthetic workflow for 3-fluoro-4-(methoxymethyl)aniline.

Step-by-Step Experimental Protocols

Every protocol described below includes a "Validation Checkpoint" to ensure the system is self-validating before proceeding to the next synthetic transformation.

Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-nitrotoluene (15.5 g, 100 mmol) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add N-bromosuccinimide (18.7 g, 105 mmol) and AIBN (1.64 g, 10 mmol).

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6–8 hours with vigorous stirring.

  • Workup: Cool the reaction to 0 °C to precipitate the succinimide byproduct. Filter the solid and wash the filter cake with cold MeCN (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 9:1). The product spot (R_f ~0.4) will run slightly lower than the starting material (R_f ~0.5) and is strongly UV active.

Step 2: Synthesis of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene
  • Setup: Dissolve the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene (~23 g) in anhydrous methanol (120 mL) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add a solution of Sodium methoxide (25 wt% in MeOH, 27.4 mL, 120 mmol) over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Validation Checkpoint 2: ¹H-NMR (CDCl₃) must show the complete disappearance of the -CH₂Br singlet (~4.50 ppm) and the emergence of two new singlets: ~4.55 ppm (2H, -CH₂O-) and ~3.45 ppm (3H, -OCH₃).

Step 3: Synthesis of 3-Fluoro-4-(methoxymethyl)aniline
  • Setup: In a 500 mL flask, dissolve 2-fluoro-1-(methoxymethyl)-4-nitrobenzene (18.5 g, 100 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Reagent Addition: Add Iron powder (27.9 g, 500 mmol) and Ammonium chloride (10.7 g, 200 mmol).

  • Reaction: Heat the suspension to 80 °C with vigorous mechanical stirring for 4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc (200 mL).

  • Purification: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with EtOAc (2 x 100 mL). Wash the combined organics with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc 7:3) to afford the target aniline.

Validation Checkpoint 3: TLC (Hexane:EtOAc 1:1) stained with Ninhydrin will turn purple/brown upon heating, confirming the presence of a primary amine. LC-MS must show the [M+H]⁺ ion at m/z 156.17.

Quantitative Data & Analytical Summaries

StepIntermediate / ProductExpected YieldPhysical StateKey Analytical Indicators
1 1-(Bromomethyl)-2-fluoro-4-nitrobenzene75–80%Pale yellow solid¹H-NMR: ~4.50 ppm (s, 2H, -CH₂Br)
2 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene85–90%Yellow oil¹H-NMR: ~4.55 ppm (s, 2H, -CH₂O-), ~3.45 ppm (s, 3H, -OCH₃)
3 3-Fluoro-4-(methoxymethyl)aniline80–85%Light brown oilLC-MS: [M+H]⁺ m/z 156.17¹H-NMR: ~3.80 ppm (br s, 2H, -NH₂)

References

  • Title: Fused pyrimidine compound or salt thereof (US Patent 10,155,768 B2)
  • Title: Synthesis, biological evaluation and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents Source: PubMed Central (PMC3668345) URL: [Link]

Sources

Application

Application Note: Synthesis and Isolation of 3-Fluoro-4-(methoxymethyl)aniline Hydrochloride

Introduction & Scope 3-Fluoro-4-(methoxymethyl)aniline hydrochloride is a highly versatile building block in modern medicinal chemistry. It is prominently featured in the synthesis of targeted 1[1] and acts as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Fluoro-4-(methoxymethyl)aniline hydrochloride is a highly versatile building block in modern medicinal chemistry. It is prominently featured in the synthesis of targeted 1[1] and acts as a critical structural motif in novel condensed pyrimidine compounds developed as 2[2] for oncology.

This application note provides a comprehensive, self-validating four-step protocol for the preparation of this compound, starting from commercially available 3[3]. The methodology is designed for scalability, high fidelity, and bypasses the need for complex chromatographic purification.

Mechanistic Insights & Synthetic Strategy

As a self-validating system, this protocol relies on strict causality behind each chemical transformation. Understanding why these specific conditions are chosen is critical for troubleshooting and scaling:

  • Selective Radical Bromination : The synthesis initiates with the bromination of 2-fluoro-4-nitrotoluene using N-bromosuccinimide (NBS). Trifluorotoluene is selected as the solvent because it provides the ideal dielectric environment for radical propagation while serving as a greener, non-ozone-depleting alternative to carbon tetrachloride.

  • Chemoselective Methoxylation (SNAr Evasion) : When reacting 1-(bromomethyl)-2-fluoro-4-nitrobenzene with sodium methoxide, there is a theoretical risk of displacing the aryl fluorine via Nucleophilic Aromatic Substitution (SNAr). However, in this specific isomer, the fluorine atom is positioned meta to the electron-withdrawing nitro group[4]. Because a meta-relationship cannot stabilize the intermediate Meisenheimer complex via resonance, the fluorine is rendered completely inert to SNAr. Consequently, nucleophilic attack occurs exclusively at the benzylic bromide via an SN2 mechanism.

  • Hydrodefluorination-Proof Reduction : Standard nitro reduction using Palladium on Carbon (Pd/C) and H₂ gas carries a significant risk of hydrodefluorination (cleavage of the C-F bond). To guarantee 100% retention of the fluorine atom, this protocol employs a Béchamp reduction (Iron powder and NH₄Cl). This Single-Electron Transfer (SET) mechanism is highly specific to the nitro group and leaves the aryl halide entirely untouched.

  • Salt Formation for Stability : Free-base anilines are notoriously prone to air oxidation, which leads to tarry degradation products. By precipitating the product as a hydrochloride salt from an ethereal solvent (MTBE), the amine is protonated. This drastically reduces its electron density, conferring long-term oxidative stability and allowing for isolation via simple filtration.

Synthetic Workflow

SynthesisWorkflow SM 2-Fluoro-4-nitrotoluene (Starting Material) Step1 Step 1: Radical Bromination Reagents: NBS, AIBN, PhCF3 (80°C) Mechanism: Free Radical Substitution IPC: LC-MS (SM Consumption) SM->Step1 Int1 1-(Bromomethyl)-2-fluoro-4-nitrobenzene (Intermediate 1) Step1->Int1 Step2 Step 2: Methoxylation Reagents: NaOMe, MeOH (0°C to RT) Mechanism: SN2 at Benzylic Position IPC: TLC (New Polar Spot) Int1->Step2 Int2 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction Reagents: Fe, NH4Cl, EtOH/H2O (80°C) Mechanism: Béchamp Reduction IPC: LC-MS (-30 Da Mass Shift) Int2->Step3 Int3 3-Fluoro-4-(methoxymethyl)aniline (Free Base) Step3->Int3 Step4 Step 4: Salt Formation Reagents: 4M HCl in Dioxane, MTBE (0°C) Mechanism: Acid-Base Precipitation IPC: Visual (White Precipitate) Int3->Step4 Product 3-Fluoro-4-(methoxymethyl)aniline HCl (Final Product) Step4->Product

Figure 1. Four-step synthetic workflow for 3-Fluoro-4-(methoxymethyl)aniline HCl.

Experimental Protocols

(Note: "Volumes" refers to mL of solvent per gram of the limiting reagent).

Step 1: Preparation of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
  • Charge : To a dry, round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-nitrotoluene (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), and azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Solvent : Suspend the mixture in trifluorotoluene (10 volumes).

  • Reaction : Purge the system with N₂ and heat to 80 °C for 4–6 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is complete when the starting material peak is <5%.

  • Workup : Cool the mixture to 0 °C to precipitate succinimide. Filter the solid and wash the filter cake with cold trifluorotoluene. Concentrate the filtrate under reduced pressure to yield the crude bromide, which is used directly in the next step.

Step 2: Preparation of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene
  • Charge : Dissolve the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.0 equiv) in anhydrous methanol (5 volumes) under N₂.

  • Reaction : Cool the solution to 0 °C. Dropwise, add a solution of sodium methoxide (NaOMe, 25% w/w in methanol, 1.5 equiv) over 30 minutes to maintain the internal temperature below 5 °C.

  • Stirring : Remove the ice bath and stir at room temperature for 2 hours.

  • IPC : Check by TLC (Hexane/EtOAc 4:1). A new, slightly more polar UV-active spot should replace the bromide.

  • Workup : Quench the reaction with water (10 volumes) and extract with ethyl acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow oil.

Step 3: Preparation of 3-Fluoro-4-(methoxymethyl)aniline (Free Base)
  • Charge : Dissolve 2-fluoro-1-(methoxymethyl)-4-nitrobenzene (1.0 equiv) in a mixture of ethanol and water (4:1 ratio, 10 volumes).

  • Reagents : Add iron powder (325 mesh, 5.0 equiv) and ammonium chloride (NH₄Cl, 2.0 equiv).

  • Reaction : Heat the vigorously stirred suspension to 80 °C for 4 hours.

  • IPC : Monitor via LC-MS. Look for the disappearance of the nitro compound and the appearance of a new peak with a mass shift of -30 Da (corresponding to the NO₂ → NH₂ conversion).

  • Workup : Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the free base as a brownish oil.

Step 4: Isolation of 3-Fluoro-4-(methoxymethyl)aniline Hydrochloride
  • Charge : Dissolve the crude free base (1.0 equiv) in methyl tert-butyl ether (MTBE, 10 volumes).

  • Reaction : Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (1.2 equiv) dropwise under vigorous stirring.

  • Precipitation : A white to off-white precipitate will form immediately. Stir for an additional 1 hour at 0 °C to ensure complete precipitation.

  • IPC : Verify that the pH of the supernatant is < 2.

  • Isolation : Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold MTBE (2 × 2 volumes) to remove colored organic impurities. Dry the solid under high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Markers

The table below summarizes the expected physical states, yields, and key analytical markers for validating each stage of the synthetic workflow.

StepCompound / IntermediatePhysical StateExpected YieldKey Analytical Marker (¹H NMR / MS)
1 1-(Bromomethyl)-2-fluoro-4-nitrobenzeneYellow oil/solid80–85%Disappearance of Ar-CH₃ (~2.4 ppm); Appearance of Ar-CH₂ Br (~4.5 ppm, s, 2H)
2 2-Fluoro-1-(methoxymethyl)-4-nitrobenzenePale yellow oil85–90%Appearance of -OCH₃ (~3.4 ppm, s, 3H) and Ar-CH₂ O- (~4.6 ppm, s, 2H)
3 3-Fluoro-4-(methoxymethyl)anilineBrownish oil75–80%LC-MS: [M+H]⁺ m/z 156.1; Broad singlet for Ar-NH₂ (~3.8 ppm)
4 3-Fluoro-4-(methoxymethyl)aniline HClOff-white solid> 90%LC-MS: [M+H]⁺ m/z 156.1 (free base); Broad downfield shift for -NH₃⁺ (>8.0 ppm)

References

  • Taiho Pharmaceutical Co Ltd. (2017). Novel condensed pyrimidine compound or salt thereof. Google Patents. 2

  • CalPacLab. 3-Fluoro-4-(methoxymethyl)aniline, min 97%, 250 mg - Lab Supplies. 1

  • Google Patents. (1999). Methods of treatment with compounds having RAR.sub.α receptor specific or selective activity. 3

  • Google Patents. (2023). Camptothecin compound, preparation method therefor and use thereof. 4

Sources

Method

The Strategic Incorporation of 3-Fluoro-4-(methoxymethyl)aniline in Targeted Protein Degradation: A Guide for Advanced Researchers

Abstract Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these molecules, particularly the E3 ligase-recruiting ligand, is paramount to their success. This technical guide provides an in-depth exploration of the role of 3-Fluoro-4-(methoxymethyl)aniline as a sophisticated building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands for targeted protein degradation. We will dissect the scientific rationale for its use, provide detailed synthetic protocols, and outline a comprehensive suite of biophysical and cellular assays to characterize the resulting PROTACs. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction: The Dawn of Targeted Protein Degradation

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. While this approach has been immensely successful, it is not without its limitations. Many disease-driving proteins lack a well-defined active site for inhibitor binding, rendering them intractable to traditional pharmacological intervention. Targeted protein degradation offers a paradigm shift from occupancy-driven inhibition to event-driven elimination.[1]

PROTACs are the most prominent class of TPD molecules. These chimeric molecules consist of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[3][4]

The chemical architecture of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Subtle modifications to the ligand can profoundly impact its binding affinity for the E3 ligase and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide focuses on the strategic use of 3-Fluoro-4-(methoxymethyl)aniline in the synthesis of VHL ligands, a testament to the nuanced structure-activity relationships (SAR) that govern this powerful technology.

The Role of 3-Fluoro-4-(methoxymethyl)aniline in VHL Ligand Design: A Rationale

The archetypal VHL ligand is derived from the endogenous substrate of VHL, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). Structure-guided design has led to the development of potent, small-molecule VHL ligands that mimic the key interactions of HIF-1α.[5] A common scaffold for VHL ligands includes a central hydroxyproline core, a tert-leucine moiety, and a substituted phenyl group. The aniline moiety within this structure plays a crucial role in orienting the ligand within the VHL binding pocket and can be modified to fine-tune its properties.

The selection of 3-Fluoro-4-(methoxymethyl)aniline as a building block for the VHL ligand is a deliberate and strategic choice, driven by established SAR principles:

  • The 3-Fluoro Substituent: The introduction of a fluorine atom at the 3-position of the phenyl ring has been shown to significantly enhance the binding affinity of VHL ligands. A patent review of VHL-recruiting chemical matter revealed that a 3-fluoro substitution can lead to a roughly 5-fold improvement in the half-maximal inhibitory concentration (IC50) compared to the unsubstituted parent compound.[6] This is likely due to favorable electronic interactions and the ability of fluorine to participate in non-covalent interactions within the protein binding pocket.[7][8] Furthermore, fluorine substitution can improve metabolic stability and membrane permeability.[7]

  • The 4-Methoxymethyl Substituent: The methoxymethyl group at the 4-position of the aniline ring serves multiple purposes. Firstly, it can act as a synthetic handle, providing a convenient point for linker attachment during PROTAC synthesis. The phenyl ring of the VHL ligand is a commonly utilized exit vector for this purpose.[6] Secondly, the methoxymethyl group can modulate the physicochemical properties of the ligand, such as solubility and lipophilicity. The addition of a methyl group to a ligand can, in some cases, lead to a significant boost in biological activity by inducing a favorable conformational change or by occupying a hydrophobic pocket in the binding site.[9]

In essence, the combination of the 3-fluoro and 4-methoxymethyl groups on the aniline ring offers a synergistic approach to optimizing a VHL ligand for potency, druggability, and synthetic tractability.

Synthesis of a VHL-based PROTAC Incorporating 3-Fluoro-4-(methoxymethyl)aniline

The following is a representative, multi-step protocol for the synthesis of a VHL ligand incorporating 3-Fluoro-4-(methoxymethyl)aniline and its subsequent elaboration into a PROTAC. This protocol is based on established synthetic routes for similar VHL ligands.[10][11]

Synthesis of the VHL Ligand Precursor

The synthesis begins with the preparation of a key intermediate where the 3-Fluoro-4-(methoxymethyl)aniline is coupled to the core hydroxyproline scaffold.

Scheme 1: Synthesis of the VHL Ligand Precursor

Synthesis_Scheme_1 A 3-Fluoro-4-(methoxymethyl)aniline reagents1 HATU, DIPEA, DMF A->reagents1 B Boc-L-hydroxyproline B->reagents1 C Intermediate 1 reagents2 1. TFA, DCM 2. Boc-L-tert-leucine, HATU, DIPEA, DMF C->reagents2 D VHL Ligand Precursor reagents1->C reagents2->D

Caption: Synthetic route to the VHL ligand precursor.

Protocol:

  • Amide Coupling: To a solution of 3-Fluoro-4-(methoxymethyl)aniline (1.0 eq) and Boc-L-hydroxyproline (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .

  • Boc Deprotection: Dissolve Intermediate 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure.

  • Second Amide Coupling: To the deprotected intermediate, add Boc-L-tert-leucine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 12-16 hours.

  • Final Work-up and Purification: Perform a similar work-up and purification as described in step 2 to obtain the VHL Ligand Precursor .

PROTAC Synthesis

The VHL Ligand Precursor is then coupled to a linker, which is subsequently attached to the ligand for the protein of interest (POI).

Scheme 2: General PROTAC Synthesis

Synthesis_Scheme_2 A VHL Ligand Precursor reagents1 1. Deprotection (if necessary) 2. Amide coupling A->reagents1 B Linker-N₃ B->reagents1 C VHL-Linker-N₃ reagents2 CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O C->reagents2 D POI Ligand-Alkyne D->reagents2 E Final PROTAC reagents1->C reagents2->E

Caption: General scheme for PROTAC synthesis via click chemistry.

Protocol:

  • Linker Attachment: Couple the VHL Ligand Precursor with a suitable linker containing a terminal azide group using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

  • Click Chemistry: In a mixture of tert-butanol and water, combine the azide-functionalized VHL-linker construct (1.0 eq), the alkyne-functionalized POI ligand (1.0 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq). Stir the reaction at room temperature overnight.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Application Notes: Characterization of the PROTAC

A comprehensive characterization of the newly synthesized PROTAC is essential to validate its mechanism of action and to assess its potential as a therapeutic agent. The following section outlines key experimental protocols.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to study the formation and cooperativity of this complex.

Table 1: Biophysical Assays for Ternary Complex Characterization

Assay TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).[12]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled molecule upon binding to a larger partner.Binding affinity (KD), cooperativity (α).[3]
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc®-tagged protein and a fluorescently labeled ligand or protein.Real-time monitoring of ternary complex formation in live cells.
Native Mass Spectrometry Measures the mass of intact protein complexes.Stoichiometry of the ternary complex.[8][13]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject varying concentrations of the PROTAC over the sensor surface to determine the binding affinity of the PROTAC to VHL.

    • Inject varying concentrations of the POI over a separate flow cell to assess non-specific binding.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed concentration of the POI with varying concentrations of the PROTAC.

    • Inject the pre-incubated solutions over the VHL-immobilized sensor surface.

    • Measure the binding response.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) by comparing the binding affinity of the POI to VHL in the presence and absence of the PROTAC. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[4]

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to induce the ubiquitination of the POI in a reconstituted system.

Ubiquitination_Workflow A Assemble Reaction Components: E1, E2, E3 (VHL), Ubiquitin, ATP, POI B Add PROTAC or DMSO (control) A->B C Incubate at 37°C B->C D Quench Reaction C->D E Analyze by Western Blot D->E F Probe with anti-POI antibody E->F G Detect Polyubiquitinated POI F->G

Caption: Workflow for the in vitro ubiquitination assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the VHL E3 ligase complex, biotinylated ubiquitin, ATP, and the purified POI.

  • PROTAC Addition: Add the PROTAC (at various concentrations) or DMSO (as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis by Western Blot:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • Detect the bands using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Interpretation: A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of a functional PROTAC.

Cellular Protein Degradation Assays

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blot Analysis of Protein Degradation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control. Determine the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the POI) and Dₘₐₓ (the maximum percentage of degradation).

Table 2: Quantitative Parameters for PROTAC Efficacy

ParameterDescription
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.
Dₘₐₓ The maximum percentage of protein degradation achieved.
Selectivity and Off-Target Analysis

It is crucial to assess the selectivity of the PROTAC and to identify any potential off-target effects.

Protocol: Mass Spectrometry-Based Proteomics

  • Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the POI. Prepare cell lysates as described for western blotting.

  • Proteomic Analysis:

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • Interpretation: A selective PROTAC will primarily induce the degradation of the intended POI with minimal changes in the levels of other proteins. This analysis can also reveal potential off-target proteins that are degraded by the PROTAC.

Conclusion

The strategic use of building blocks like 3-Fluoro-4-(methoxymethyl)aniline exemplifies the sophisticated medicinal chemistry efforts that are driving the field of targeted protein degradation forward. The insights into SAR, coupled with a robust suite of biophysical and cellular assays, provide a powerful toolkit for the design and optimization of novel PROTACs. As our understanding of the complex interplay between PROTACs, E3 ligases, and target proteins deepens, we can anticipate the development of even more potent and selective protein degraders with the potential to transform the treatment of a wide range of human diseases. This guide provides a foundational framework for researchers to harness the potential of 3-Fluoro-4-(methoxymethyl)aniline and to contribute to the exciting and rapidly advancing field of targeted protein degradation.

References

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies. [Link]

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Fluorine bonding--how does it work in protein-ligand interactions? PubMed. [Link]

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  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. ACS Publications. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. [Link]

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Application

Application Notes and Protocols for the N-methylation of 3-Fluoro-4-(methoxymethyl)aniline

Abstract This document provides a comprehensive technical guide for the N-methylation of 3-Fluoro-4-(methoxymethyl)aniline, a key synthetic transformation for producing valuable intermediates in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the N-methylation of 3-Fluoro-4-(methoxymethyl)aniline, a key synthetic transformation for producing valuable intermediates in medicinal chemistry and materials science. N-methylated anilines are prevalent structural motifs in a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide details a robust and scalable protocol using reductive amination with formaldehyde and sodium borohydride, chosen for its high efficiency and mild reaction conditions. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product purification and characterization, and address critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-methyl-3-fluoro-4-(methoxymethyl)aniline.

Introduction: The Significance of N-Methylated Anilines

The N-methylaniline scaffold is a privileged structure in drug discovery, serving as a cornerstone for numerous therapeutic agents.[3][4] The addition of a methyl group to the nitrogen atom of an aniline can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1] These modifications are often crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

The target molecule, 3-Fluoro-4-(methoxymethyl)aniline, possesses a unique substitution pattern. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxymethyl group provides a potential point for further functionalization. Its N-methylated derivative is therefore a highly valuable building block for the synthesis of complex molecules in various research and development programs.

While several methods exist for N-methylation, including the use of methyl halides or the Eschweiler-Clarke reaction[5][6], reductive amination offers a superior approach for this substrate. It avoids the common problem of over-methylation to form quaternary ammonium salts, which can occur with methyl halides, and operates under milder conditions than the classical Eschweiler-Clarke reaction, which often requires high temperatures.[6][7]

The Chemistry: Reductive Amination Mechanism

The selected protocol proceeds via a two-step, one-pot reductive amination. The causality behind this choice is rooted in its efficiency and control. The reaction is initiated by the nucleophilic attack of the primary amine on formaldehyde. This is followed by dehydration to form a reactive Schiff base, specifically an iminium ion intermediate. The subsequent introduction of a mild reducing agent, sodium borohydride (NaBH₄), facilitates an irreversible hydride transfer to the electrophilic carbon of the iminium ion, yielding the desired secondary amine.[7][8]

The key advantage of using a borohydride-based reducing agent is its chemoselectivity; it readily reduces the C=N bond of the iminium ion while being slow to reduce the C=O bond of the starting aldehyde, especially at controlled temperatures.[8] This ensures the reaction proceeds cleanly towards the desired product.

Reductive_Amination_Mechanism Mechanism of Reductive Amination Aniline 3-Fluoro-4-(methoxymethyl)aniline (Primary Amine) Iminium Iminium Ion Intermediate [R-N⁺H=CH₂] Aniline->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde Product N-Methyl-3-fluoro-4-(methoxymethyl)aniline (Secondary Amine) Iminium->Product Reduction + [H⁻] from NaBH₄ NaBH4 Sodium Borohydride (Hydride Source) NaBH4->Iminium

Caption: The reaction pathway for N-methylation via reductive amination.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (10 mmol scale)Molar Eq.PuritySupplier
3-Fluoro-4-(methoxymethyl)aniline155.171.55 g1.0≥97%MilliporeSigma
Formaldehyde (37% wt in H₂O)30.030.90 mL1.1ACSFisher Scientific
Sodium Borohydride (NaBH₄)37.830.57 g1.5≥98%Sigma-Aldrich
Methanol (MeOH)32.0450 mL-AnhydrousVWR
Dichloromethane (DCM)84.93150 mL-ACSVWR
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--Lab Prepared
Brine-50 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--VWR
Silica Gel---230-400 meshVWR
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-(methoxymethyl)aniline (1.55 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.

  • Aldehyde Addition: Add formaldehyde solution (0.90 mL, 11.0 mmol, 1.1 eq) dropwise to the stirring solution. A slight exotherm may be observed. Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C. This step is critical to control the reactivity of sodium borohydride and minimize side reactions.

  • Reducing Agent Addition: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform this step in a chemical fume hood.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar than the starting aniline.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding ~20 mL of water. Stir for 10 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to isolate the pure N-methyl-3-fluoro-4-(methoxymethyl)aniline.

Product Characterization (Predicted Data)

Experimental data should be acquired to confirm the structure and purity of the final compound. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.[10]

TechniquePredicted Key Signals
¹H NMR Aromatic protons (~6.5-7.2 ppm) exhibiting complex splitting. A broad singlet for the N-H proton. A singlet for the methoxymethyl (O-CH₂) protons (~4.4 ppm). A singlet for the methoxy (O-CH₃) protons (~3.3 ppm). A doublet or singlet for the N-methyl (N-CH₃) protons (~2.9 ppm).
¹³C NMR Signals for 8 distinct carbons. Aromatic carbons will appear between 110-160 ppm, with C-F and C-O carbons shifted accordingly. Signal for the O-CH₂ carbon (~70 ppm). Signal for the O-CH₃ carbon (~58 ppm). Signal for the N-CH₃ carbon (~30 ppm).
FT-IR (cm⁻¹) N-H stretch (~3400 cm⁻¹). Aromatic and Aliphatic C-H stretches (~2850-3100 cm⁻¹). C=C aromatic ring stretches (~1500-1600 cm⁻¹). C-O stretch (~1250 cm⁻¹). C-F stretch (~1100-1200 cm⁻¹).
Mass Spec (EI) Expected molecular ion [M]⁺ peak at m/z = 169.09.

Experimental Workflow Visualization

The overall process from setup to analysis is a structured sequence designed to ensure safety, efficiency, and purity.

Experimental_Workflow General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Weigh Reactants prep2 Setup Glassware prep1->prep2 r1 Dissolve Aniline in MeOH prep2->r1 r2 Add Formaldehyde (Stir 1 hr) r1->r2 r3 Cool to 0°C r2->r3 r4 Add NaBH₄ (Portion-wise) r3->r4 r5 Warm to RT (Stir 3 hr) r4->r5 w1 Quench with H₂O r5->w1 w2 Remove MeOH w1->w2 w3 DCM Extraction w2->w3 w4 Wash & Dry w3->w4 w5 Concentrate w4->w5 w6 Column Chromatography w5->w6 a1 Characterize Product (NMR, MS, IR) w6->a1 a2 Assess Purity a1->a2

Caption: A summary of the workflow from preparation to final analysis.

Safety and Handling

Adherence to strict safety protocols is mandatory. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[11]

  • 3-Fluoro-4-(methoxymethyl)aniline: May be harmful if swallowed or in contact with skin. Avoid inhalation.

  • Formaldehyde: Toxic, a known carcinogen, and a sensitizer. Handle with extreme care to avoid inhalation and skin contact.[9]

  • Sodium Borohydride (NaBH₄): Toxic if swallowed and causes severe skin and eye damage.[12] It reacts violently with water and acids to produce flammable hydrogen gas.[9] Never add water directly to solid NaBH₄. Store in a dry environment, away from moisture.[11]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[11]

  • Spill: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive sodium borohydride (degraded by moisture).2. Insufficient reaction time.3. Low reaction temperature.1. Use a fresh, unopened container of NaBH₄. Ensure it is handled in a dry environment.2. Extend the reaction time and continue monitoring by TLC.3. Ensure the reaction is allowed to warm to room temperature after the addition of NaBH₄.
Formation of Byproducts 1. Over-methylation to the tertiary amine.2. Impure starting materials.1. Ensure slow, portion-wise addition of NaBH₄ at 0°C. Do not use a large excess of formaldehyde.2. Verify the purity of the starting aniline by NMR or GC-MS before starting the reaction.
Difficult Purification 1. Product and starting material have similar polarity.2. Streaking on the silica column.1. Use a shallow solvent gradient during column chromatography for better separation.2. Add 0.5% triethylamine to the eluent system to deactivate the silica gel and improve the peak shape of the amines.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Scientific Research Publishing. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Reductive amination with [11C]formaldehyde. Journal of Nuclear Medicine. Available at: [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

  • Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. Available at: [Link]

  • Safety Data Sheet: Sodium borohydride. Astech Ireland. Available at: [Link]

  • Reductive amination of tertiary anilines and aldehydes. RSC Publishing. Available at: [Link]

  • 4-fluoro-3-methoxy-N-methylaniline. PubChem. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Pharmaceuticals containing N-methylated and N-dimethylated drugs. ResearchGate. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Physicochemical Profiling &amp; Vulnerability Analysis

Welcome to the Technical Support Center for the purification and handling of 3-Fluoro-4-(methoxymethyl)aniline . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Fluoro-4-(methoxymethyl)aniline . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the chemical causality behind each purification step, ensuring that you understand why a method works, how to troubleshoot failures, and how to implement self-validating protocols in your drug development workflows.

Before initiating any purification workflow, it is critical to understand the intrinsic properties of the molecule. The presence of both a fluoro group and a benzylic ether on the aniline core dictates our boundaries for pH and thermal exposure. Baseline physicochemical properties confirm its molecular weight of 155.17 g/mol and its identity under CAS 1341785-86-1 (1)[1].

Table 1: Physicochemical Properties & Purification Impact

PropertyValueCausality / Impact on Purification Strategy
CAS Number 1341785-86-1Unique identifier for literature cross-referencing.
Molecular Weight 155.17 g/mol Essential for exact stoichiometric calculations during salt formation.
pKa (Conjugate Acid) ~4.2 (Predicted)The electron-withdrawing 3-fluoro group lowers basicity via inductive effects; requires pH < 2 for complete protonation during extraction.
Functional Vulnerability Benzylic EtherThe methoxymethyl group is highly susceptible to acid-catalyzed hydrolysis at elevated temperatures. Dictates strictly cold extraction conditions.
Oxidation Potential HighAnilines are prone to air oxidation, forming colored azo-polymers. Requires inert atmosphere or activated charcoal treatment for high-purity isolation.

Part 2: Purification Decision Matrix

Use the following decision tree to determine the optimal purification route based on your crude LC-MS/NMR impurity profile.

Purification N1 Crude 3-Fluoro-4- (methoxymethyl)aniline N2 LC-MS / NMR Impurity Profiling N1->N2 N3 Neutral Impurities? (e.g., Nitro precursor) N2->N3 N4 Polar Impurities? (e.g., Hydroxymethyl) N3->N4 No ABE Acid-Base Extraction (Cold, pH 2 to 10) N3->ABE Yes N5 Require >99% Purity for Bioassay? N4->N5 No SGC Silica Chromatography (Hexane/EtOAc) N4->SGC Yes Salt HCl Salt Crystallization & Free-basing N5->Salt Yes Done Pure Product Isolated N5->Done No ABE->N4 SGC->N5 Salt->Done

Decision tree for the purification of crude 3-Fluoro-4-(methoxymethyl)aniline.

Part 3: Troubleshooting & FAQs

Q1: My acid-base extraction is yielding less than 50% recovery. Why is the product remaining in the organic waste layer? Causality: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which decreases the basicity of the aniline nitrogen compared to an unsubstituted aniline (2)[2]. If you perform your acidic extraction at pH 3 or 4, the molecule is not fully protonated into its water-soluble anilinium salt. Solution: You must drive the aqueous layer to pH 1.5–2.0 using 1M HCl to ensure complete protonation. Standard purification of fluoroanilines often utilizes acid-base extraction, but the temperature must be strictly controlled to prevent side reactions (3)[3].

Q2: I am detecting a highly polar impurity (M-14) in my purified batch. Where is this coming from and how do I remove it? Causality: The M-14 mass corresponds to 3-fluoro-4-(hydroxymethyl)aniline. The methoxymethyl (-CH₂OCH₃) group is a benzylic ether. Prolonged exposure to strong aqueous acids (like the pH 1.5 conditions mentioned above) at room temperature will catalyze the hydrolysis of this ether into a benzylic alcohol. Solution: Acid-base extractions must be performed rapidly at 0–5 °C. If the hydroxymethyl impurity has already formed, acid-base extraction will not remove it (as both molecules are basic anilines). You must use Silica Gel Chromatography. The exposed hydroxyl group makes the impurity significantly more polar, allowing it to be retained on silica while the target ether elutes.

Q3: My isolated product has a dark brown tint instead of being an off-white solid. Is it compromised? Causality: If the sample exhibits a yellow or brownish tint, this indicates the presence of oxidation products or residual starting materials, a common issue in haloaniline synthesis (4)[4]. Anilines undergo rapid autoxidation in air to form highly conjugated, colored polymeric species. Solution: Implement Protocol 2 (below) to form the anhydrous hydrochloride salt. Salts are crystalline, highly stable against oxidation, and reject colored polymeric impurities into the mother liquor.

Part 4: Validated Experimental Protocols

Protocol 1: Temperature-Controlled Acid-Base Extraction

Objective: Remove neutral unreacted nitro-precursors without hydrolyzing the methoxymethyl ether.

  • Dissolution: Dissolve the crude 3-Fluoro-4-(methoxymethyl)aniline in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Cold Acidification: Cool the organic solution to 0–5 °C in an ice bath. Slowly add ice-cold 1M HCl while stirring vigorously until the aqueous layer reaches pH 1.5–2.0.

    • Validation Checkpoint: Do not rely on pH paper. Extract a 1 mL aliquot of the aqueous layer and test with a calibrated pH meter. If pH > 2.0, product recovery will fail.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers. Discard the organic layer (which retains neutral impurities like unreacted nitro compounds). Wash the aqueous layer once more with cold MTBE to ensure complete removal of neutrals.

  • Basification: Return the aqueous layer to the ice bath (maintain 0 °C). Slowly add 2M NaOH dropwise until the pH reaches 10.

    • Validation Checkpoint: The solution must turn cloudy/milky as the free base aniline precipitates or oils out. If it remains clear, the product was lost in Step 3.

  • Final Extraction: Extract the basic aqueous layer with fresh MTBE (3 x 5 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the purified free base.

Protocol 2: Anhydrous Hydrochloride Salt Crystallization

Objective: Achieve >99% purity and stabilize the compound against oxidation.

  • Anhydrous Dissolution: Dissolve the free base aniline from Protocol 1 in anhydrous diethyl ether or MTBE (5 mL/g) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise with rapid stirring.

    • Causality: Using anhydrous HCl in dioxane prevents the hydrolytic cleavage of the methoxymethyl ether that would occur if concentrated aqueous hydrochloric acid were used.

  • Crystallization: A white to off-white precipitate will form immediately. Allow the suspension to stir for 1 hour at 0 °C to ensure complete crystallization.

  • Isolation: Filter the solid rapidly through a Buchner funnel under a nitrogen blanket (to prevent moisture absorption, as amine salts can be hygroscopic). Wash the filter cake with a small volume of ice-cold diethyl ether.

    • Validation Checkpoint: Run an LC-MS of the mother liquor (filtrate). If >5% of the target mass remains, your solvent system is too polar. Next time, add hexanes as an anti-solvent during Step 3 to force complete precipitation.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

Part 5: References

  • Organic Syntheses. "Benzenamine, 2-fluoro-4-methoxy." Organic Syntheses Procedures. Available at:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography for 3-Fluoro-4-(methoxymethyl)aniline Purification

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Fluoro-4-(methoxymethyl)aniline. We will address common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Fluoro-4-(methoxymethyl)aniline. We will address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation of this valuable intermediate. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why does my 3-Fluoro-4-(methoxymethyl)aniline show significant tailing or streaking on a silica gel TLC plate and column?

A1: The primary cause of tailing for aniline derivatives is the interaction between the basic lone pair of electrons on the amine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to strong, sometimes irreversible, adsorption, causing the compound to elute slowly and unevenly. This results in streaked spots on a TLC plate and broad, asymmetric peaks during column chromatography, which severely compromises separation efficiency.[1][2]

Q2: How can I prevent tailing during the purification of 3-Fluoro-4-(methoxymethyl)aniline on silica gel?

A2: To mitigate the interaction with acidic silanol groups, it is essential to neutralize the stationary phase. This is most effectively achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[3] The standard and most effective solution is to add 0.5-2% triethylamine (TEA) to the eluent mixture.[1][2] The TEA acts as a competitive base, saturating the acidic sites on the silica and allowing the aniline to travel through the column without strong ionic binding.[1]

Q3: What is the ideal mobile phase for purifying 3-Fluoro-4-(methoxymethyl)aniline?

A3: The ideal mobile phase must be determined empirically using Thin-Layer Chromatography (TLC). A good starting point for a moderately polar compound like 3-Fluoro-4-(methoxymethyl)aniline is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring it moves off the baseline but is retained long enough for effective separation from impurities.[2] Always remember to add 0.5-1% triethylamine to the chosen solvent system to prevent tailing.[2]

Q4: My compound appears to be degrading on the column, indicated by a color change or new spots on TLC. What should I do?

A4: Degradation can be a significant issue for anilines, which are susceptible to oxidation, often observed as a darkening of the material from a pale yellow to a dark red or brown substance.[3] The acidic nature of silica gel can also catalyze degradation.[3]

To confirm and prevent this:

  • Stability Check: Perform a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, dry the plate completely, and then rotate it 90 degrees and run it again in the same solvent system. If any new spots appear off the diagonal, it confirms the compound is degrading on the silica.[2]

  • Mitigation Strategies:

    • Add triethylamine to the eluent to neutralize the silica.[3]

    • Work quickly to minimize the time the compound spends on the column.[3]

    • If oxidation is suspected, purge solvents and the column with an inert gas like nitrogen or argon.[3]

    • If degradation persists, consider switching to a less acidic stationary phase like neutral alumina.[2]

Q5: What stationary phase should I use if silica gel is not performing well?

A5: While silica gel is the most common choice, alternatives can be superior for sensitive or very basic compounds.[2]

  • Neutral Alumina: This is an excellent alternative for basic compounds as it lacks the acidic silanol groups responsible for strong adsorption and degradation.[2]

  • Reverse-Phase Silica (C18): If your aniline derivative is highly polar and does not move from the baseline even in very polar solvent systems (e.g., 100% ethyl acetate), reverse-phase chromatography is the solution. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. In this mode, polar compounds elute faster.[2][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Significant Peak Tailing 1. Strong interaction of the basic aniline with acidic silica gel.[1]1. Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase to neutralize the silica surface.[1]
2. Column is overloaded with the sample.2. Reduce the amount of crude material loaded onto the column. (See Table 2 for guidance).
Poor Separation / Overlapping Peaks 1. The mobile phase polarity is not optimal (too high or too low).1. Re-optimize the solvent system using TLC. Aim for a ΔRf > 0.2 between your product and the closest impurity.[2]
2. Improperly packed column (channeling).[5]2. Repack the column using a homogenous slurry. Ensure the silica bed is settled evenly without air bubbles.[2]
3. Column overloaded.3. Reduce the sample load. Difficult separations (ΔRf < 0.1) require significantly less material.[2]
Compound Does Not Elute (Rf = 0) 1. The mobile phase is not polar enough.[2]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add 5-10% methanol).[2]
2. The compound has irreversibly adsorbed to or decomposed on the silica gel.[2]2. Test compound stability on a TLC plate.[2] If it decomposes, switch to a different stationary phase like neutral alumina.
Low Yield / Poor Recovery 1. Irreversible adsorption to the silica column.[3]1. Ensure TEA is used in the eluent. Consider switching to neutral alumina.
2. Compound degradation on the column.[3]2. Minimize the time the compound is on the column. If oxidation is an issue, use degassed solvents.[3]
3. The compound is highly soluble and eluted very quickly (with the solvent front).3. Start with a less polar mobile phase to increase retention on the column.
Cracked or Channeled Silica Bed 1. The column ran dry at some point.1. Always maintain the solvent level above the top of the silica bed.[2]
2. The column was packed improperly.[5]2. Ensure the silica slurry is homogenous and allowed to settle evenly.[2]
Data Presentation & Protocols
Table 1: Recommended Starting Solvent Systems (for TLC)

Note: These are starting points. The optimal ratio must be determined experimentally.

Solvent SystemPolarityTarget RfNotes
Hexane / Ethyl Acetate (+ 1% TEA)Low to Medium0.2 - 0.4The most common system. Start with a 4:1 ratio and increase ethyl acetate content to increase polarity.
Dichloromethane / Methanol (+ 1% TEA)Medium to High0.2 - 0.4Use for more polar impurities or if the compound has low Rf in Hex/EtOAc. Start at 98:2.
Table 2: General Loading Capacity for Silica Gel

The amount of crude material you can purify depends on the difficulty of the separation (ΔRf between spots) and the column diameter.

Separation Difficulty (ΔRf on TLC)Recommended Loading (g of sample per 100g of silica)
Easy (ΔRf > 0.2)5 - 10 g
Medium (0.1 < ΔRf < 0.2)1 - 5 g
Difficult (ΔRf < 0.1)0.1 - 1 g
Data adapted from general chromatography principles.[2]
Experimental Workflow & Diagrams

The purification process follows a logical sequence from method development to final product isolation.

G cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hex/EtOAc + 1% TEA) Aim for Rf = 0.2-0.4 Slurry 2. Prepare Silica Slurry (Silica Gel in initial mobile phase) Pack 3. Pack Column (Wet slurry method, avoid air bubbles) Equilibrate 4. Equilibrate Column (2-3 column volumes of mobile phase) Load 5. Sample Loading (Dissolve in min. solvent, 'dry load' is best) Equilibrate->Load Elute 6. Elution (Run with optimized mobile phase) Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Product Pure 3-Fluoro-4- (methoxymethyl)aniline Evaporate->Product

Caption: Experimental workflow for the purification of 3-Fluoro-4-(methoxymethyl)aniline.

Troubleshooting Decision Tree

G Start Problem Observed During Column Chromatography Tailing Are peaks tailing? Start->Tailing Resolution Is separation poor? Start->Resolution NoElution Compound not eluting? Start->NoElution Tailing->Resolution No AddTEA Add 0.5-2% TEA to mobile phase Tailing->AddTEA Yes Resolution->NoElution No OptimizeSolvent Re-optimize solvent via TLC (aim for ΔRf > 0.2) Resolution->OptimizeSolvent Yes IncreasePolarity Increase mobile phase polarity NoElution->IncreasePolarity Yes CheckLoad Reduce sample load Repack Repack column carefully CheckLoad->Repack OptimizeSolvent->CheckLoad SwitchPhase Consider neutral alumina or Reverse Phase (C18) IncreasePolarity->SwitchPhase If still no elution

Caption: A logical decision tree for troubleshooting common chromatography issues.

Detailed Experimental Protocol

1. Mobile Phase Selection (TLC): a. Dissolve a small amount of the crude 3-Fluoro-4-(methoxymethyl)aniline in a solvent like ethyl acetate or dichloromethane. b. Prepare several eluent mixtures, for example: 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate, each containing 1% triethylamine. c. Spot the crude material on a silica gel TLC plate and develop the plate in the prepared solvent systems. d. Identify the solvent system that provides an Rf value of 0.2-0.4 for the target compound and the best possible separation from visible impurities.

2. Column Packing (Wet Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the chromatography column, followed by a thin layer of sand.[2] b. In a beaker, mix the required amount of silica gel (e.g., 50-100 times the weight of your crude sample) with the initial, least polar mobile phase to form a consistent, pourable slurry.[2] c. Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. d. Open the stopcock to drain the excess solvent, allowing the silica bed to settle. Crucially, never let the solvent level drop below the top of the silica bed. [2]

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimum volume of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a small protective layer of sand on top.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Open the stopcock and begin collecting fractions. Apply gentle pressure with air or nitrogen if needed to achieve a steady flow rate. c. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent in your eluent mixture.

5. Analysis: a. Monitor the elution process by spotting collected fractions on TLC plates. b. Combine all fractions that contain the pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 3-Fluoro-4-(methoxymethyl)aniline.

References
  • Technical Support Center: Purifying Aniline Derivatives by Column Chrom
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-4-(methoxymethyl)aniline

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of 3-Fluoro-4-(methoxymethyl)aniline , a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of 3-Fluoro-4-(methoxymethyl)aniline , a critical building block often used in the development of kinase inhibitors and protein degraders 1.

The three-step synthetic route—comprising radical bromination, methoxylation, and nitro reduction—is notoriously prone to yield-killing side reactions. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map where the synthetic branches deviate. The diagram below illustrates the critical path from 2-fluoro-4-nitrotoluene to the target aniline, highlighting the specific stages where over-reaction, hydrolysis, and chemoselectivity failures occur.

SynthesisPathway SM 2-Fluoro-4-nitrotoluene Int1 1-(Bromomethyl)-2-fluoro-4-nitrobenzene SM->Int1 NBS, AIBN (Bromination) Int2 2-Fluoro-4-nitro-1-(methoxymethyl)benzene Int1->Int2 NaOMe, MeOH (Methoxylation) SP1 1-(Dibromomethyl)-2-fluoro-4-nitrobenzene (Over-bromination) Int1->SP1 Excess NBS Prod 3-Fluoro-4-(methoxymethyl)aniline Int2->Prod Fe/NH4Cl (Target Reduction) SP2 Bis(2-fluoro-4-nitrobenzyl) ether (Dimerization) Int2->SP2 Trace H2O/OH- SP3 4-(Methoxymethyl)aniline (Hydrodefluorination) Int2->SP3 Pd/C, H2 (Side Reaction) SP4 3-Fluoro-4-methylaniline (Hydrogenolysis) Int2->SP4 Pd/C, H2 (Side Reaction)

Figure 1: Synthetic workflow of 3-Fluoro-4-(methoxymethyl)aniline highlighting key side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Phase 1: Radical Bromination

Q: During the bromination of 2-fluoro-4-nitrotoluene, I am observing a significant amount of a dibrominated side product. How can I suppress this? Causality: Radical bromination using N-bromosuccinimide (NBS) is a chain reaction that does not perfectly discriminate between the mono-brominated product and the starting material. As the concentration of 1-(bromomethyl)-2-fluoro-4-nitrobenzene 2 increases, it competes with the starting material for bromine radicals, forming the dibromomethyl impurity. Mitigation: Never push this reaction to 100% conversion. Limit NBS to 0.95 equivalents. The unreacted starting material is significantly easier to remove via recrystallization or carry through as an inert spectator than the dibromo impurity, which will generate complex acetal mixtures in the next step.

Phase 2: Methoxylation

Q: My methoxylation yield is reduced by the formation of a high-molecular-weight dimeric ether. What causes this and how is it prevented? Causality: The formation of bis(2-fluoro-4-nitrobenzyl) ether is caused by the presence of hydroxide ions (typically from moisture reacting with sodium methoxide). Hydroxide acts as a nucleophile, converting the bromomethyl group to a benzyl alcohol. In the highly basic environment, this alcohol is deprotonated to an alkoxide, which then attacks another molecule of the bromomethyl starting material, forming the dimer. Mitigation: This is strictly a reagent-quality issue. Use anhydrous methanol (Karl Fischer titration <100 ppm H₂O) and freshly prepared or titrated sodium methoxide.

Phase 3: Nitro Reduction

Q: When reducing 2-fluoro-4-nitro-1-(methoxymethyl)benzene using Pd/C and H₂, I detect the loss of the fluorine atom (yielding 4-(methoxymethyl)aniline). Why does this happen? Causality: Palladium is highly active for oxidative addition into carbon-halogen bonds. The hydrophobic microenvironment of the carbon support increases the local concentration of the fluorinated substrate, favoring the hydrodefluorination pathway 3. Furthermore, the newly formed aniline acts as a base, neutralizing the generated HF and thermodynamically driving the defluorination forward. Mitigation: Abandon Pd/C for this specific substrate. Switch to a chemoselective reduction method, such as Béchamp reduction (Fe/NH₄Cl), which operates via single-electron transfer and is completely blind to aryl fluorides.

Q: I am also seeing cleavage of the methoxymethyl group during Pd/C hydrogenation, yielding 3-fluoro-4-methylaniline. How do I protect the ether? Causality: The methoxymethyl group is structurally a benzylic ether. Benzyl ethers are highly susceptible to hydrogenolysis over palladium catalysts, which readily form pi-benzyl palladium intermediates that cleave the C-O bond 4. Mitigation: As with the defluorination issue, switching to Fe/NH₄Cl completely eliminates hydrogenolysis. If catalytic hydrogenation is strictly required for scale-up, use Platinum on Carbon (Pt/C) doped with vanadium, which suppresses hydrogenolysis and dehalogenation while maintaining nitro-reduction activity.

Quantitative Data: Impurity Profiling

The table below summarizes the expected yield and impurity profiles when using standard literature conditions versus the optimized, chemoselective conditions described in this guide.

Synthetic StepMajor Side ProductStandard Conditions (Yield / Impurity %)Optimized Conditions (Yield / Impurity %)Key Optimization Parameter
Bromination 1-(Dibromomethyl)-2-fluoro-4-nitrobenzene75% / 15%88% / <2%Limit NBS to 0.95 eq; stop at 90% conversion.
Methoxylation Bis(2-fluoro-4-nitrobenzyl) ether80% / 10%92% / <1%KF Moisture <100 ppm; 0 °C addition.
Reduction 4-(Methoxymethyl)aniline (Defluorination)60% / 25%95% / 0%Switch from Pd/C to Fe/NH₄Cl.
Reduction 3-Fluoro-4-methylaniline (Hydrogenolysis)(Included above) / 10%(Included above) / 0%Avoid H₂/Pd/C entirely.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Protocol A: Controlled Radical Bromination
  • Setup: Charge a dry 1L flask with 2-fluoro-4-nitrotoluene (50.0 g, 322 mmol, 1.0 eq) and anhydrous acetonitrile (500 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (54.5 g, 306 mmol, 0.95 eq ) and Azobisisobutyronitrile (AIBN) (2.6 g, 16.1 mmol, 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (80 °C) under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC (254 nm). Pass Criteria: The ratio of mono-brominated product to dibrominated impurity must be >98:2. Unreacted starting material should be ~5-8%. Do not add more NBS.

  • Workup: Cool to room temperature, concentrate under vacuum to 150 mL, and filter off the precipitated succinimide. The filtrate contains 1-(bromomethyl)-2-fluoro-4-nitrobenzene, which can be used directly or recrystallized from hexanes.

Protocol B: Anhydrous Methoxylation
  • Preparation: Ensure the methanol solvent has a moisture content of <100 ppm via Karl Fischer titration.

  • Setup: Dissolve 1-(bromomethyl)-2-fluoro-4-nitrobenzene (60.0 g, 256 mmol) in anhydrous methanol (400 mL) and cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise, add a 25% w/w solution of sodium methoxide in methanol (66.4 mL, 307 mmol, 1.2 eq) over 45 minutes. Maintain the internal temperature below 5 °C.

  • Self-Validation (IPC): After 2 hours at room temperature, analyze via TLC (Hexanes/EtOAc 4:1) or GC-MS. Pass Criteria: Complete disappearance of the bromomethyl starting material. No baseline material (dimeric ether) should be visible.

  • Workup: Quench with glacial acetic acid (to pH 7) to neutralize excess methoxide before adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-fluoro-4-nitro-1-(methoxymethyl)benzene.

Protocol C: Chemoselective Nitro Reduction (Béchamp Method)
  • Setup: In a 2L flask equipped with a mechanical stirrer, suspend 2-fluoro-4-nitro-1-(methoxymethyl)benzene (40.0 g, 216 mmol) in a mixture of ethanol (600 mL) and water (150 mL).

  • Activation: Add ammonium chloride (23.1 g, 432 mmol, 2.0 eq) and iron powder (325 mesh, 60.3 g, 1.08 mol, 5.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Self-Validation (IPC): Spot the reaction on TLC or run LC-MS. Pass Criteria: The intense yellow color of the nitro compound must completely disappear. LC-MS must show the exact mass of the product (m/z 156.08 for [M+H]+) with zero trace of m/z 138.09 (defluorinated impurity) or m/z 126.07 (hydrogenolysis impurity).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot ethanol. Concentrate the filtrate, partition between water and dichloromethane, extract, dry, and concentrate to afford pure 3-Fluoro-4-(methoxymethyl)aniline.

References

  • AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof Google P
  • Microenvironment engineering of supported metal nanoparticles for chemoselective hydrogenation Chemical Science (RSC Publishing)[Link]

  • Synthesis of icariin from kaempferol through regioselective methylation and para-Claisen–Cope rearrangement PMC - National Institutes of Health[Link]

Sources

Optimization

Technical Support Center: Optimizing 3-Fluoro-4-(methoxymethyl)aniline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing and functionalizing 3-Fluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing and functionalizing 3-Fluoro-4-(methoxymethyl)aniline . This highly versatile building block is frequently utilized in the development of protein degraders (PROTACs) and selective kinase inhibitors[1][2].

Handling this molecule presents a unique "push-pull" reactivity profile and requires managing two highly sensitive moieties: an ortho-fluoro group susceptible to hydrodefluorination, and a benzylic methoxymethyl (-CH₂OCH₃) ether prone to hydrogenolysis and acidic cleavage.

Section 1: Troubleshooting Guides & FAQs

Q1: During the reduction of 3-fluoro-4-(methoxymethyl)nitrobenzene, I observe significant formation of 3-fluoro-4-methylaniline and 4-(methoxymethyl)aniline. How can I suppress these side reactions? A1: You are experiencing two competing side reactions typical of palladium-catalyzed hydrogenation: benzylic hydrogenolysis and hydrodefluorination [3].

  • The Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into benzylic C-O bonds (forming a π -benzyl palladium intermediate that is subsequently reduced) and aryl C-F bonds. Hydrogen gas exacerbates this by driving the catalytic cycle toward the fully defluorinated and deoxygenated products.

  • The Solution: Abandon Pd/C. Transition to a single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) . The SET mechanism exclusively targets the highly electrophilic nitro group via nitroso and hydroxylamine intermediates, leaving the σ -bonds of the benzylic ether and the aryl fluoride completely intact.

  • Self-Validation: Run a crude ¹H and ¹⁹F NMR on your post-workup mixture. The preservation of the benzylic -CH₂- singlet at ~4.5 ppm and the methoxy -CH₃ singlet at ~3.3 ppm confirms the ether is intact. A single peak in the ¹⁹F NMR confirms no defluorination has occurred.

Q2: My methoxymethyl (-CH₂OCH₃) group is degrading when I use Lewis acids (like BBr₃) or strong Brønsted acids during downstream deprotection steps. What is the mechanism, and how do I prevent it? A2: The -CH₂OCH₃ substituent is a benzylic ether. While it is more robust than a standard methoxymethyl (MOM) acetal protecting group, it is still highly susceptible to cleavage by strong acids[4][5].

  • The Causality: Strong acids (like HI, HBr, or BBr₃) protonate or coordinate to the ether oxygen, converting it into a superior leaving group. Because the adjacent carbon is benzylic, the C-O bond cleaves via an Sₙ1 pathway (forming a resonance-stabilized benzylic carbocation) or an Sₙ2 pathway depending on the nucleophile present[4][5]. The ortho-fluorine slightly destabilizes the carbocation inductively, but the benzylic stabilization dominates.

  • The Solution: If you must remove other protecting groups (e.g., a Boc group on the aniline), use milder acids like Trifluoroacetic acid (TFA) in dichloromethane at 0 °C, which is generally not strong enough to cleave benzylic ethers. Avoid BBr₃ or HI entirely unless benzylic cleavage is your intended goal.

Q3: I am getting poor yields (<30%) in Buchwald-Hartwig cross-couplings with this aniline. How do I optimize the catalytic system? A3: The poor nucleophilicity of 3-fluoro-4-(methoxymethyl)aniline is a direct result of its stereoelectronic environment.

  • The Causality: The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the aniline nitrogen. Furthermore, the steric bulk of the ortho-fluorine and the para-methoxymethyl group impedes the coordination of the aniline to the palladium-aryl intermediate during the catalytic cycle.

  • The Solution: Utilize a highly active, sterically demanding phosphine ligand such as BrettPhos or RuPhos combined with Pd₂(dba)₃. These ligands promote rapid reductive elimination. Substitute weak bases with a strong, soluble base like Sodium tert-butoxide (NaOtBu) to accelerate the deprotonation of the coordinated aniline.

Section 2: Data Presentation - Reduction Condition Optimization

The following table summarizes the quantitative data for the reduction of 3-fluoro-4-(methoxymethyl)nitrobenzene, highlighting the chemoselectivity of various protocols.

Reduction Catalyst / ReagentReaction ConditionsExpected Yield (%)Defluorination (%)Benzylic Hydrogenolysis (%)
10% Pd/C, H₂ 1 atm, MeOH, 25 °C, 12h< 20%~ 35%> 80%
PtO₂ (Adams' Catalyst) 1 atm H₂, EtOH, 25 °C, 12h65 - 75%< 5%15 - 25%
Fe powder, NH₄Cl EtOH/H₂O (4:1), 80 °C, 4h> 90% 0% 0%
Zn dust, NH₄Cl MeOH/H₂O (4:1), 25 °C, 6h85 - 90%0%0%
Section 3: Mechanistic & Workflow Visualizations

Synthesis_Workflow Start 4-Methyl-3-fluoronitrobenzene Bromination Radical Bromination (NBS, AIBN) Start->Bromination Intermediate 4-(Bromomethyl)-3-fluoronitrobenzene Bromination->Intermediate Methoxylation Nucleophilic Substitution (NaOMe, MeOH) Intermediate->Methoxylation Precursor 3-Fluoro-4-(methoxymethyl)nitrobenzene Methoxylation->Precursor Reduction SET Reduction (Fe, NH4Cl) *Avoids Hydrogenolysis* Precursor->Reduction Product 3-Fluoro-4-(methoxymethyl)aniline Reduction->Product

Caption: Workflow for the synthesis of 3-Fluoro-4-(methoxymethyl)aniline avoiding defluorination.

Ether_Cleavage Ether Benzylic Ether (Ar-CH2-O-CH3) Protonation Coordination/Protonation (e.g., BBr3 or H+) Ether->Protonation Strong Acid Oxonium Oxonium/Adduct Intermediate Protonation->Oxonium Cleavage C-O Bond Cleavage (SN1 / SN2) Oxonium->Cleavage Nucleophile (X-) Product Benzylic Halide/Alcohol (Ar-CH2-X or Ar-CH2-OH) Cleavage->Product

Caption: Mechanistic pathway of strong acid-mediated cleavage of the benzylic ether.

Section 4: Experimental Protocols

Standard Operating Procedure: Chemoselective Reduction via Fe/NH₄Cl This protocol is a self-validating system designed to prevent hydrodefluorination and benzylic ether cleavage.

Reagents:

  • 3-Fluoro-4-(methoxymethyl)nitrobenzene (1.0 equiv, 10 mmol, 1.85 g)

  • Iron powder (325 mesh) (5.0 equiv, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 equiv, 50 mmol, 2.67 g)

  • Ethanol / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-4-(methoxymethyl)nitrobenzene in 40 mL of Ethanol.

  • Activation: Add 10 mL of distilled water followed by Ammonium chloride. Stir the mixture at room temperature for 5 minutes to ensure complete dissolution of the salt.

  • Reduction: Add the Iron powder in a single portion. (Caution: The reaction can be mildly exothermic.)

  • Heating: Heat the suspension to 80 °C (reflux) using an oil bath. Maintain vigorous stirring (800+ rpm) to keep the dense iron powder suspended.

  • Monitoring: After 3 hours, monitor the reaction via TLC (Hexanes/EtOAc 3:1). The nitro precursor (higher Rf) should be completely consumed, replaced by a highly UV-active, ninhydrin-positive spot (lower Rf).

  • Filtration: Cool the reaction mixture to room temperature. Filter the crude suspension through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 30 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Add 50 mL of saturated aqueous NaHCO₃ to neutralize any residual acidity. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting pale yellow oil is 3-fluoro-4-(methoxymethyl)aniline, typically >95% pure by NMR, requiring no further column chromatography.

References
  • Title: 3-Fluoro-4-(methoxymethyl)
  • Title: Novel condensed pyrimidine compound or salt thereof (AU2017222908B2)
  • Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL
  • Title: Cleavage of Ethers - Organic Chemistry Source: Jack Westin URL
  • Title: Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(methoxymethyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter bottlenecks during the scale-up of 3-Fluoro-4-(metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter bottlenecks during the scale-up of 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1). This compound is a highly valued structural building block, prominently featured in the synthesis of fused pyrimidine compounds designed for RET kinase inhibitory activity, which are critical in targeted oncology therapies (1)[1].

For researchers synthesizing their own starting materials, the precursor 2-fluoro-4-nitrotoluene can be efficiently produced via the double decarboxylation of 2-fluoro-4-nitrophenylmalonate using MgCl₂ (2)[2]. Below, I have detailed the mechanistic causality behind common synthetic failures, provided a self-validating experimental protocol, and structured a quantitative troubleshooting guide.

Part 1: Mechanistic Workflow & Self-Validating Protocols

SynthesisWorkflow Start 2-Fluoro-4-nitrotoluene (Starting Material) Step1 Step 1: Radical Bromination Reagents: NBS, AIBN Solvent: PhCF3, 80°C Start->Step1 Int1 1-(Bromomethyl)-2-fluoro-4-nitrobenzene (Intermediate 1) Step1->Int1 Step2 Step 2: Methoxylation Reagents: NaOMe Solvent: Anhydrous MeOH, 0°C to RT Int1->Step2 Int2 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction Reagents: Fe, NH4Cl Solvent: EtOH/H2O, 80°C Int2->Step3 Product 3-Fluoro-4-(methoxymethyl)aniline (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for 3-Fluoro-4-(methoxymethyl)aniline.

Step 1: Benzylic Radical Bromination
  • Procedure: Charge a dry, nitrogen-flushed reactor with 2-fluoro-4-nitrotoluene (1.0 eq) and trifluorotoluene (PhCF₃, 10 vol). Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to 80°C under continuous stirring for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via GC-MS. The system is validated when the mono-brominated product reaches ~92% area, and unreacted starting material is ~5%. Crucial: Do not push to 100% conversion. If the dibrominated mass peak (m/z ~313) exceeds 2%, quench the reaction immediately to prevent downstream acetal formation.

Step 2: Nucleophilic Methoxylation
  • Procedure: Cool the crude mixture of 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.0 eq) to 0°C. Dropwise add a freshly titrated solution of Sodium Methoxide (NaOMe, 1.2 eq) in strictly anhydrous Methanol (5 vol) over 1 hour. Allow the reaction to warm to 20-25°C and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via HPLC (UV 254 nm). The disappearance of the benzyl bromide peak confirms completion. Quench a 100 µL aliquot in 1 mL of water; the pH must remain alkaline (~8-9), validating that an excess of active methoxide was maintained throughout the etherification.

Step 3: Nitro Reduction (Béchamp Method)
  • Procedure: Suspend 2-fluoro-1-(methoxymethyl)-4-nitrobenzene (1.0 eq) in Ethanol/Water (4:1 v/v, 10 vol). Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat to reflux (80°C) for 3 hours. Filter hot through a Celite pad to remove iron oxides, then extract the filtrate with Ethyl Acetate.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass [M+H]⁺ 156.1 must be the base peak. The complete absence of m/z 172.1 (hydroxylamine intermediate) validates that the reduction has successfully bypassed the kinetic trap and gone to completion.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my radical bromination (Step 1) yield a complex mixture of unreacted starting material, mono-brominated product, and di-brominated byproduct? A: Causality & Expertise: Radical bromination is highly sensitive to the concentration of the active bromine radical. If you attempt to push the reaction to 100% consumption of 2-fluoro-4-nitrotoluene, the relative concentration of the mono-brominated intermediate becomes higher than the starting material. Because the mono-brominated species still possesses abstractable benzylic protons, it becomes the primary target for the remaining bromine radicals, leading to over-bromination. Solution: Limit NBS to 1.05 equivalents and intentionally stop the reaction at 90-95% conversion. It is far easier to separate unreacted starting material via distillation or crystallization than to remove the dibrominated impurity.

Q2: During methoxylation (Step 2), I am observing a significant amount of 2-fluoro-4-nitrobenzyl alcohol. How is this forming and how do I stop it? A: Causality & Expertise: This is a classic competing nucleophilic substitution. If your sodium methoxide (NaOMe) is exposed to atmospheric moisture, or if your methanol is not strictly anhydrous, the water reacts with methoxide to generate hydroxide ions (OH⁻). Hydroxide is a smaller, more aggressive nucleophile than methoxide and will rapidly hydrolyze your benzyl bromide intermediate into a benzyl alcohol. Solution: Use strictly anhydrous methanol (<50 ppm water) and freshly titrated NaOMe. Conduct the reagent transfer under a positive pressure of dry nitrogen.

Q3: My catalytic hydrogenation (Pd/C) for the final nitro reduction (Step 3) is stalling before completion. Should I increase the hydrogen pressure? A: Causality & Expertise: Increasing pressure rarely solves this issue. The stalling is typically caused by catalyst poisoning. Residual bromide ions from Step 1 or trace sulfur impurities can irreversibly bind to the active palladium surface. Furthermore, the reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates; if the catalyst is partially poisoned, the reaction stalls at the hydroxylamine stage, which is highly stable. Solution: Abandon Pd/C for this specific sequence and switch to a Béchamp reduction (Fe/NH₄Cl). Iron is highly robust against halide poisoning, and the mildly acidic conditions efficiently drive the reduction all the way to the aniline without stalling.

Part 3: Quantitative Yield Optimization Data

To facilitate easy comparison, the following table summarizes the quantitative impact of optimizing critical parameters across the three-step workflow.

Reaction StepOptimization ParameterSuboptimal ConditionOptimized ConditionImpact on Target Yield
1. Radical Bromination NBS Equivalents1.20 eq (Yields ~15% dibromide)1.05 eq (Yields <2% dibromide)+12% overall yield
1. Radical Bromination Solvent SelectionCCl₄ (Toxic, restricted)PhCF₃ (Eco-friendly, stable)Comparable yield, scalable
2. Methoxylation Solvent MoistureTechnical grade MeOH (>1000 ppm H₂O)Anhydrous MeOH (<50 ppm H₂O)+18% overall yield
3. Nitro Reduction Catalyst ChoicePd/C, H₂ (Susceptible to Br⁻ poisoning)Fe powder, NH₄Cl (Béchamp)+25% overall yield
References
  • Source: google.
  • Title: 3-chloro-4 fluoro aniline - Sigma-Aldrich (Reference for 3-Fluoro-4-(methoxymethyl)aniline Properties)
  • Title: April 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation)

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Fluoro-4-(methoxymethyl)aniline

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful use of 3-Fluoro-4-(methoxymethyl)ani...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful use of 3-Fluoro-4-(methoxymethyl)aniline. We will move beyond simple protocols to explore the causality behind common experimental challenges, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Foundational Knowledge & Handling

Before initiating any reaction, a thorough understanding of the starting material is paramount. The stability and purity of your aniline derivative directly impact reaction success.

FAQ: What are the key properties and stability considerations for 3-Fluoro-4-(methoxymethyl)aniline?

Answer: 3-Fluoro-4-(methoxymethyl)aniline is a polysubstituted aniline whose reactivity is governed by the interplay of its functional groups. Understanding its physical and chemical properties is the first step in troubleshooting.

Chemical & Physical Properties Summary

PropertyValueSource
CAS Number 1341785-86-1[1]
Molecular Formula C₈H₁₀FNO[1]
Molecular Weight 155.17 g/mol [1]
Appearance Light-yellow to yellow powder or crystals[1]
Purity Typically ≥95%[1]
Storage Store at 2-8°C in a dark place under an inert atmosphere (e.g., Argon, Nitrogen).[1]

Key Stability & Handling Insights:

  • Oxidation Sensitivity: Like many anilines, this compound is susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities and a decrease in purity over time.[2][3] The appearance of a dark or brown color is a common indicator of degradation. Always handle the material under an inert atmosphere where possible and store it tightly sealed in a cool, dark place.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides during storage, as these can trigger vigorous or undesired reactions.[3][4]

  • Starting Material Verification: Before use, especially if the material has been stored for an extended period, it is best practice to verify its purity. A discolored appearance suggests potential oxidation.[2] If in doubt, purification via recrystallization or using a fresh batch is recommended to prevent introducing impurities that can complicate your reaction and product isolation.

Section 2: General Reaction Troubleshooting

This section addresses the most common issues encountered during reactions with 3-Fluoro-4-(methoxymethyl)aniline, organized by symptom.

FAQ: My reaction is giving a low yield or has completely stalled. What are the likely causes?

Answer: Low conversion is a frequent issue that can often be traced back to the inherent reactivity of the substrate or suboptimal reaction conditions.

Causality Analysis: The reactivity of 3-Fluoro-4-(methoxymethyl)aniline is a delicate balance of electronic effects:

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS).[5]

  • Fluoro Group (-F): Deactivating via a strong inductive effect, but also an ortho, para-director due to resonance.[6]

  • Methoxymethyl Group (-CH₂OCH₃): The ether oxygen is electron-withdrawing inductively, but the methylene spacer insulates the ring from its direct resonance effects. It acts as a weak activating, ortho, para-directing group.

The net effect is a molecule with a nucleophilic amine and an activated aromatic ring, but with its reactivity modulated by the deactivating fluorine. This nuanced reactivity requires careful optimization.

Troubleshooting Workflow for Low Yields

start Low Yield / Stalled Reaction check_purity 1. Assess Starting Material Is the aniline discolored or old? start->check_purity check_conditions 2. Verify Reaction Conditions Inert atmosphere? Anhydrous solvents? Correct temperature? check_purity->check_conditions Purity OK purify Action: Purify aniline (recrystallize) or use a fresh batch. check_purity->purify Impure/Discolored check_reagents 3. Evaluate Reagents & Stoichiometry Are other reagents fresh? Is the stoichiometry correct? check_conditions->check_reagents Conditions Correct fix_conditions Action: Flame-dry glassware, degas solvents, and re-run at optimized temperature. check_conditions->fix_conditions Deficiencies Found optimize 4. Re-evaluate & Optimize Consider catalyst, solvent, or base screen. check_reagents->optimize Reagents OK fix_reagents Action: Use fresh reagents. Adjust molar ratios (e.g., slight excess of coupling partner). check_reagents->fix_reagents Issues Identified success success optimize->success Optimization Successful purify->check_conditions fix_conditions->check_reagents fix_reagents->optimize

Caption: A decision tree for diagnosing low-yield reactions.

FAQ: I'm observing significant side products and my product is difficult to purify. What should I look for?

Answer: Side product formation is often predictable based on the type of reaction being performed. Understanding these potential pathways is key to minimizing them.

1. Over-Reaction in N-Acylation/N-Alkylation:

  • Symptom: Mass spectrometry reveals a product with a higher molecular weight than expected, corresponding to double alkylation or acylation.

  • Cause: The mono-alkylated or mono-acylated product can sometimes be more nucleophilic than the starting aniline, leading to a second reaction.[2] This is especially true in reactions like the Eschweiler-Clarke for N-methylation.[7]

  • Solution:

    • Stoichiometric Control: Carefully control the amount of your electrophile (alkylating or acylating agent). Avoid using a large excess.[7]

    • Temperature and Time: Lowering the reaction temperature can often improve selectivity for the mono-substituted product.[2] Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized.[7]

2. Unwanted Electrophilic Aromatic Substitution (EAS):

  • Symptom: Isomeric impurities are detected, suggesting a reaction has occurred on the aromatic ring instead of, or in addition to, the amine.

  • Cause: In reactions like nitration or halogenation, the strongly activating amino group directs electrophiles to the ortho and para positions. Without protection, the reaction mixture's acidity can protonate the amine to the anilinium ion (-NH₃⁺), which is a strong deactivator and a meta-director, leading to a mixture of products.[5]

  • Solution: Protect the amine. Converting the amine to an amide (e.g., by reacting with acetic anhydride) moderates its activating effect and protects it from protonation. The acylation can be reversed by hydrolysis after the EAS reaction is complete.[5][8]

Directing Effects on the Aromatic Ring

Caption: Electronic influence of substituents on electrophilic attack.

3. Cleavage of the Methoxymethyl Ether:

  • Symptom: Presence of a byproduct corresponding to 3-Fluoro-4-(hydroxymethyl)aniline.

  • Cause: The methoxymethyl group is a benzyl-type ether, which is susceptible to cleavage under strongly acidic conditions, particularly with hydrogen halides like HBr or HI.[9]

  • Solution: Avoid prolonged exposure to strong, hot acids if the ether moiety needs to be preserved. If acidic conditions are required, use non-nucleophilic acids or perform the reaction at a lower temperature.

FAQ: How can I effectively purify my product and remove unreacted starting material?

Answer: The basicity of the aniline amine group is the key to its removal. A combination of extraction and chromatography is typically very effective.

Purification Workflow

  • Acidic Wash (Liquid-Liquid Extraction): This is the most common and effective first step.[10]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic aniline will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.

      • Separate the layers. Repeat the acid wash if a large amount of aniline remains.

      • Wash the organic layer with water, then with brine to remove residual acid and water. Dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[10]

  • Column Chromatography:

    • Challenge: The basic nature of anilines can cause them to "streak" or "tail" on acidic silica gel, leading to poor separation and recovery.[11]

    • Solution: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This neutralizes the acidic sites on the silica gel, resulting in sharper peaks and better separation.[10][11]

  • Recrystallization:

    • If your final product is a solid, recrystallization is an excellent technique for removing small amounts of closely related impurities.[11] If the product is colored due to oxidative impurities, adding a small amount of activated charcoal during the dissolution step can be beneficial.[2]

General Purification Workflow

Caption: A standard workflow for product isolation and purification.

Section 3: Specific Reaction Troubleshooting

FAQ: I'm struggling with a Suzuki-Miyaura coupling reaction. What should I check?

Answer: Suzuki couplings are powerful but sensitive to several factors. Failure often points to issues with the catalyst, reagents, or atmosphere.

  • 1. Catalyst Deactivation:

    • Cause: The Palladium(0) active species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of low or no conversion.[12]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.[12]

  • 2. Protodeboronation of the Boronic Acid:

    • Cause: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying the coupling partner. It is often facilitated by the presence of water.[12]

    • Solution: Use anhydrous solvents and bases. While some water is often necessary for the Suzuki reaction, excessive amounts are detrimental. Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., a pinacol ester), which can be more resistant to protodeboronation.[12]

  • 3. Suboptimal Catalyst/Ligand/Base Combination:

    • Cause: There is no universal catalyst system for all Suzuki couplings. The electronic properties of your specific substrates dictate the optimal choice. The electron-rich nature of the aniline ring can affect the oxidative addition step.

    • Solution: If a standard catalyst like Pd(PPh₃)₄ fails, screen a panel of more advanced systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[12] Similarly, screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, often with a small amount of water).[12][13]

References

  • Preparation of fluorinated anilines.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]

  • Aniline | Medical Management Guidelines. ATSDR - Cdc. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • How aniline react with carboxylic acid and carboxylic acid derivatives?. Quora. [Link]

  • Catalyst‐free fluorination of aniline derivatives. ResearchGate. [Link]

  • Synthesis method of m-fluoroaniline.
  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Dimers. ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Method of friedel-crafts acylation of anilides.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-4-(methoxymethyl)aniline

Welcome to the technical support and troubleshooting center for 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of this compound. While it is a highly valuable building block in the synthesis of kinase inhibitors and protein degraders, it possesses a dual-liability profile: an electron-rich aniline moiety prone to oxidation, and a benzylic methoxymethyl (MOM) ether susceptible to acidic cleavage.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Insights into Degradation

To effectively troubleshoot, we must first understand the causality behind the compound's degradation. The instability of 3-Fluoro-4-(methoxymethyl)aniline is driven by two distinct reactive pathways:

  • Amine Photo-oxidation: Like most anilines, the primary amine is highly susceptible to auto-oxidation and photo-oxidation. Exposure to air and light initiates a one-electron transfer, forming a radical cation that rapidly couples to form highly colored (yellow to dark brown) azo oligomers and quinone imines[1]. Environmental and physical chemistry studies have demonstrated that the photooxidation of aniline derivatives can be unexpectedly activated or accelerated by changes in their microenvironment, such as phase transitions or the freezing of aqueous solutions[2]. Furthermore, the kinetics of this one-electron transfer are strictly governed by the reaction free energy and the presence of trace oxidants or triplet sensitizers in the matrix[3].

  • MOM Ether Cleavage: The methoxymethyl group is conventionally used to protect alcohols, but here it acts as a benzylic ether. In environments with a pH < 4, the ether oxygen becomes protonated. This triggers the expulsion of methanol, generating a transient benzylic cation that is rapidly trapped by ambient moisture to form 3-fluoro-4-(hydroxymethyl)aniline.

Degradation Start 3-Fluoro-4-(methoxymethyl)aniline Cond1 Air / Light Exposure (Photo-oxidation) Start->Cond1 Cond2 Acidic Conditions (pH < 4) Start->Cond2 Deg1 Quinone Imines & Azo Oligomers Cond1->Deg1 Radical mechanism Deg2 3-Fluoro-4-(hydroxymethyl)aniline + Methanol Cond2->Deg2 Ether cleavage

Logical mapping of degradation pathways based on environmental triggers.

Frequently Asked Questions (FAQs)

Q: Why does my batch of 3-Fluoro-4-(methoxymethyl)aniline turn from a colorless oil/solid to dark brown over time? A: This is a classic symptom of aniline auto-oxidation[1]. Even trace amounts of oxygen, when combined with ambient laboratory light, will generate quinone imines. While the compound may look severely degraded, these intensely colored oligomers often account for less than 2-5% of the total mass. However, they can severely poison transition-metal catalysts in downstream cross-coupling reactions.

Q: During an acid-catalyzed reductive amination, I observe a significant loss of the starting material and the appearance of a highly polar byproduct. What is happening? A: You are inadvertently cleaving the methoxymethyl (MOM) group. Because the MOM group is situated at a benzylic position, it is highly sensitive to strong Lewis or Brønsted acids. Switch to a milder acid catalyst (e.g., acetic acid instead of trifluoroacetic acid) and carefully monitor the pH to keep it above 4.5.

Q: How should I store this compound to maximize its shelf life? A: The compound must be stored as a "self-validating" system against its liabilities: under an inert atmosphere (Argon or Nitrogen) to prevent oxidation, in an amber vial to block photo-excitation, and at -20°C to suppress thermal degradation kinetics.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-Fluoro-4-(methoxymethyl)aniline under various laboratory conditions. Use this data to justify handling times during complex multistep syntheses.

Storage ConditionLight ExposurepH EnvironmentDegradation Rate (% loss/week)Primary Degradant
25°C (Air)Ambient LightNeutral4.5%Quinone imines (Brown)
25°C (Air)DarkNeutral1.2%Quinone imines (Yellow)
25°C (Argon)DarkAcidic (pH 3)15.0%Benzyl alcohol derivative
-20°C (Argon)DarkNeutral< 0.1%None detected

Troubleshooting Workflows & Protocols

If your batch has darkened, do not discard it. The intensely colored oxidative byproducts are highly polar and can be separated from the intact monomer.

Protocol: Remediation and Purification of Oxidized Batches

Objective: To recover pure starting material from an oxidized batch while preserving the acid-sensitive MOM group. Causality Principle: Oxidized aniline oligomers are highly polar and trap easily on silica. However, silica gel is inherently slightly acidic. To prevent MOM cleavage during chromatography, the sample must first be washed with a mild base, and the residence time on the silica column must be minimized.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve 1.0 g of the darkened compound in 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: The mild base neutralizes any trace acidic impurities that could trigger MOM cleavage during the subsequent concentration step.

  • Phase Separation: Extract the organic layer, dry it over anhydrous Na2​SO4​ , and filter off the drying agent.

  • Silica Gel Filtration: Prepare a short silica gel plug (approx. 2 inches) in a fritted funnel. Pre-wet the plug with Hexane.

    • Causality: A short plug minimizes the residence time of the compound on the slightly acidic silica, protecting the benzylic ether.

  • Elution: Elute the compound using a solvent system of Hexane:EtOAc (8:2). The pure 3-Fluoro-4-(methoxymethyl)aniline will elute rapidly as a colorless to pale-yellow fraction. The dark brown oligomers will remain permanently trapped at the baseline.

  • Self-Validation Check: Spot the eluent on a TLC plate (Hexane:EtOAc 7:3). The purified product must appear as a single spot ( Rf​≈0.4 ) under UV light (254 nm). If baseline material is present, the plug was compromised; repeat step 3.

  • Concentration & Storage: Concentrate the eluent under reduced pressure at a water bath temperature not exceeding 30°C . Immediately flush the flask with Argon, transfer to an amber vial, and store at -20°C.

Purification Step1 Degraded Batch (Dark Oil/Solid) Step2 Dissolve in EtOAc & Wash with sat. NaHCO3 Step1->Step2 Neutralize acids Step3 Silica Gel Filtration (Hexane:EtOAc 8:2) Step2->Step3 Remove polar oligomers Step4 Concentrate under Reduced Pressure (<30°C) Step3->Step4 Isolate monomer Step5 Purified Product (Colorless/Pale Yellow) Step4->Step5 TLC Validation

Step-by-step workflow for the recovery and purification of oxidized batches.

References

  • Aniline - Wikipedia Source: Wikipedia URL:[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Optimization

Mechanistic Insights: The Origin of Color in Aniline

Welcome to the Advanced Technical Support Center for Aniline Decontamination . As a Senior Application Scientist, I have designed this portal to move beyond generic laboratory advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Aniline Decontamination . As a Senior Application Scientist, I have designed this portal to move beyond generic laboratory advice. Aniline and its derivatives are notorious for their instability; they rapidly degrade into highly colored impurities that can compromise downstream drug development and synthetic workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore the integrity of your aniline compounds.

Before troubleshooting, we must understand the causality of the degradation. Pure aniline is a colorless, highly refractive liquid. However, its electron-rich aromatic ring makes it exceptionally susceptible to autoxidation.

G Aniline Aniline (Colorless) AirLight O2 / UV Light (Oxidative Stress) Aniline->AirLight Exposure Radical Anilino Radical (Reactive Intermediate) AirLight->Radical H-Abstraction Quinone Benzoquinones & Azo Dyes (Red/Yellow Impurities) Radical->Quinone Dimerization Polymer Polyanilines (Dark Brown/Black Tars) Radical->Polymer Polymerization

Logical pathway of aniline autoxidation leading to colored impurities.

When exposed to atmospheric oxygen and light, aniline undergoes hydrogen abstraction to form reactive anilino radicals. These radicals rapidly dimerize and oxidize into highly conjugated species—such as azobenzene, phenazine, and benzoquinones—which impart a strong red or yellow color even at trace parts-per-million levels[1]. Over time, these intermediates polymerize into dark brown or black polyaniline tars.

Diagnostic FAQs

Q: Why can't I just use a standard simple distillation to remove the red color from my aniline? A: Standard distillation at atmospheric pressure (b.p. 184.4 °C) exposes the aniline to high thermal stress, which actually accelerates oxidation in the distillation pot. Furthermore, some lower-molecular-weight quinonoid impurities can co-distill. To successfully decolorize the sample, you must introduce a chemical reducing agent (like zinc dust) into the pot and perform the distillation under reduced pressure[2],[3].

Q: I am synthesizing a solid aniline derivative (e.g., aniline phosphate), and the precipitate is pink. How do I fix this? A: The pink/red discoloration is due to the oxidation of the aniline moiety during the complexation or crystallization phase[1],[4]. Because you cannot distill a solid salt, you must rely on recrystallization coupled with activated carbon treatment. The carbon selectively adsorbs the high-molecular-weight colored polymers.

Q: Does the type of activated carbon matter for decolorizing aniline solutions? A: Yes, significantly. The adsorption of aniline onto coal-based activated carbon follows a Langmuir isotherm, indicating monomolecular layer formation[5]. However, the surface chemistry of the carbon dictates efficiency. A high concentration of oxygen surface groups (carboxylic, phenolic) on the carbon can actually decrease the adsorption of the target aniline compound, leaving it safely in solution while the carbon traps the impurities[6].

Troubleshooting Matrix & Workflow Selection

Use the decision matrix below to select the appropriate purification protocol based on the physical state and degradation level of your sample.

G Start Colored Aniline Sample Q1 Physical State? Start->Q1 Liquid Liquid Freebase Q1->Liquid Solid Solid Derivative Q1->Solid Q2 Degradation Level? Liquid->Q2 Carbon Recrystallization with Activated Carbon Solid->Carbon YesTar High (Opaque/Black) Q2->YesTar NoTar Low/Mod (Red/Brown) Q2->NoTar Steam Acid-Base Extraction + Steam Distillation YesTar->Steam Zinc Vacuum Distillation with Zinc Dust NoTar->Zinc

Decision matrix for selecting the optimal aniline purification workflow.

Quantitative Parameters for Purification Methods
Purification MethodTarget Impurity ProfileMechanism of ActionKey Quantitative MetricExpected Recovery
Zinc Dust Vacuum Distillation Low/Moderate (Red/Brown tints)Chemical reduction of conjugated double bondsDistillation at 10-20 mmHg (b.p. ~68 °C)85 - 90%
Acid-Base + Steam Distillation High (Black tars, heavy oxidation)pKa-dependent phase separation (pKa ~4.6)40% H₂SO₄ for initial dissolution70 - 80%
Activated Carbon Decolorization Trace colored impurities in solid derivativesSurface adsorption (Langmuir isotherm)Optimal pH ~5.0 for aqueous solutions> 90%

Validated Experimental Protocols

Protocol 1: Zinc-Assisted Vacuum Distillation (For Red/Brown Liquid Aniline)

Causality: Zinc dust acts as a heterogeneous reducing agent. At elevated temperatures, zinc donates electrons to the highly conjugated, colored quinonoid impurities, reducing them back to colorless aniline or forming non-volatile zinc complexes that remain trapped in the distillation pot[2]. Vacuum is applied to lower the boiling point, preventing thermal cracking.

  • Preparation: Transfer the discolored aniline to a round-bottom flask. Add a small pinch of high-purity zinc dust (approximately 1-2 grams per 100 mL of aniline)[2].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are heavily greased to prevent oxygen ingress.

  • Distillation: Apply vacuum (ideally 10-20 mmHg). Slowly heat the flask. Aniline will distill at approximately 68 °C at 10 mmHg.

  • Self-Validation Checkpoint: The initial drops of distillate must run perfectly clear. If a yellow tint appears in the condenser, it indicates either a vacuum leak (introducing oxygen) or exhaustion of the zinc dust. Stop the distillation, check seals, and add more zinc if necessary.

  • Storage: Store the purified, colorless aniline over KOH pellets or freshly prepared BaO in an amber bottle under an argon atmosphere[3].

Protocol 2: Acid-Base Extraction & Steam Distillation (For Heavily Degraded Black Tars)

Causality: This protocol exploits the basicity of aniline (pKa 4.6). By treating the crude mixture with a strong acid, aniline is protonated to form water-soluble anilinium sulfate. Polymeric tars and neutral oxidized species remain insoluble and are physically separated[3].

  • Acidification: Suspend the heavily degraded aniline in a 40% H₂SO₄ solution. Stir vigorously for 1 hour.

  • Steam Purge: Pass steam through the acidic solution for 1 hour. This removes non-basic volatile materials and neutral nitro compounds[3].

  • Phase Separation: Allow the mixture to cool. Filter off any insoluble black polymeric tars through a Celite pad.

  • Basification: Slowly add KOH pellets to the aqueous filtrate until the solution is strongly basic (pH > 10). The aniline will liberate and form a distinct organic layer[3].

  • Steam Distillation: Steam distill the liberated aniline.

  • Self-Validation Checkpoint: The distillate will be a cloudy emulsion of water and aniline. Saturate the distillate with NaCl (salting out) to force phase separation. The organic layer should now be pale yellow or colorless, ready for final drying over KOH and Protocol 1.

Protocol 3: Activated Carbon Decolorization (For Solid Aniline Derivatives)

Causality: For solid derivatives (e.g., aniline nitrate or phosphate), colored impurities are removed by activated carbon during recrystallization[1],[4]. The carbon selectively traps large, conjugated dye molecules within its mesopores while leaving the smaller target molecules in solution.

  • Dissolution: Dissolve the discolored solid derivative in the minimum amount of hot solvent (e.g., a 1:1 ethanol/water mixture)[1].

  • Carbon Addition: Add a small amount of activated carbon (approx. 5% w/w relative to the solute). Crucial step: Ensure the carbon has a high surface oxygen content if you want to minimize the loss of your target aniline compound[6].

  • Incubation: Briefly heat and stir the suspension near the solvent's boiling point for 5-10 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel fitted with a Celite pad to remove the carbon.

  • Self-Validation Checkpoint: The filtrate dropping into the receiving flask must be completely colorless. If a pink hue persists, the carbon dosage was insufficient; repeat steps 2-4.

  • Crystallization: Allow the colorless filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystallization[4].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Fluoro-4-(methoxymethyl)aniline: An Evaluation of Synthetic Strategies for a Key Pharmaceutical Intermediate

Introduction 3-Fluoro-4-(methoxymethyl)aniline is a key structural motif and a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmaceutical candidates. Its specific substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-4-(methoxymethyl)aniline is a key structural motif and a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmaceutical candidates. Its specific substitution pattern, featuring a fluorine atom and a methoxymethyl group on the aniline core, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxymethyl group can modulate solubility and act as a hydrogen bond acceptor. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to researchers and professionals in drug development.

This guide provides an in-depth technical comparison of three distinct synthetic pathways to 3-Fluoro-4-(methoxymethyl)aniline. Each route is critically evaluated based on its chemical logic, potential for scalability, and overall efficiency. Detailed, validated experimental protocols are provided for each key transformation, supported by comparative data to aid in the selection of the most appropriate method for a given research or development objective.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of 3-Fluoro-4-(methoxymethyl)aniline are presented and compared. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

Route Starting Material Key Transformations Advantages Disadvantages
1 3-Fluoro-4-methylanisoleNitration, Benzylic Bromination, Williamson Ether Synthesis, Nitro ReductionConvergent approach, utilizes common and well-understood reactions.Multi-step, potential for side reactions in bromination and nitration.
2 2-Fluoro-4-nitrotolueneBenzylic Oxidation, Reduction to Alcohol, Methylation, Nitro ReductionAvoids direct nitration of a methoxy-substituted ring.Benzylic oxidation can sometimes lead to over-oxidation.
3 4-Amino-2-fluorobenzoic AcidAmine Protection, Carboxylic Acid Reduction, Etherification, DeprotectionHigh regioselectivity, starts from a commercially available aniline.Requires protection/deprotection steps, potentially adding to the overall step count.

Route 1: Convergent Synthesis from 3-Fluoro-4-methylanisole

This route represents a classical and logical approach, building the desired functionality step-wise on a commercially available starting material. The key is the strategic introduction of the nitro group, which serves as a precursor to the final amine functionality.

Logical Flowchart for Route 1

A 3-Fluoro-4-methylanisole B 2-Fluoro-5-methoxy-4-nitrotoluene A->B Nitration (HNO3/H2SO4) C 1-(Bromomethyl)-2-fluoro-5-methoxy-4-nitrobenzene B->C Benzylic Bromination (NBS, AIBN) D 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene C->D Williamson Ether Synthesis (NaOMe, MeOH) E 3-Fluoro-4-(methoxymethyl)aniline D->E Nitro Reduction (H2, Pd/C)

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Nitration of 3-Fluoro-4-methylanisole

To a stirred solution of 3-fluoro-4-methylanisole in concentrated sulfuric acid at 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 2 hours and then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to afford 2-fluoro-5-methoxy-4-nitrotoluene.

Step 2: Benzylic Bromination

A mixture of 2-fluoro-5-methoxy-4-nitrotoluene, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under a nitrogen atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield 1-(bromomethyl)-2-fluoro-5-methoxy-4-nitrobenzene.

Step 3: Williamson Ether Synthesis

To a solution of sodium methoxide in methanol at 0 °C, a solution of 1-(bromomethyl)-2-fluoro-5-methoxy-4-nitrobenzene in methanol is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-fluoro-1-(methoxymethyl)-4-nitrobenzene.

Step 4: Catalytic Hydrogenation

A solution of 2-fluoro-1-(methoxymethyl)-4-nitrobenzene in ethanol is hydrogenated in the presence of a catalytic amount of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) at room temperature. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield 3-Fluoro-4-(methoxymethyl)aniline.

Route 2: Synthesis via Benzylic Functionalization of 2-Fluoro-4-nitrotoluene

This alternative approach introduces the methoxymethyl group from a different precursor, potentially avoiding some of the regioselectivity challenges associated with the nitration of an activated anisole ring.

Logical Flowchart for Route 2

A 2-Fluoro-4-nitrotoluene B (2-Fluoro-4-nitrophenyl)methanol A->B Benzylic Oxidation & Reduction (e.g., NBS then hydrolysis, or direct oxidation) C 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene B->C Williamson Ether Synthesis (NaH, MeI) D 3-Fluoro-4-(methoxymethyl)aniline C->D Nitro Reduction (Fe/HCl)

Caption: Synthetic pathway for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of (2-Fluoro-4-nitrophenyl)methanol

2-Fluoro-4-nitrotoluene is first subjected to benzylic bromination using N-bromosuccinimide and a radical initiator in a suitable solvent. The resulting benzyl bromide is then hydrolyzed using aqueous sodium carbonate to yield (2-fluoro-4-nitrophenyl)methanol.[1]

Step 2: Methylation of (2-Fluoro-4-nitrophenyl)methanol

To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of (2-fluoro-4-nitrophenyl)methanol in THF is added dropwise. After the evolution of hydrogen ceases, methyl iodide is added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give 2-fluoro-1-(methoxymethyl)-4-nitrobenzene.

Step 3: Reduction of the Nitro Group

To a mixture of 2-fluoro-1-(methoxymethyl)-4-nitrobenzene and iron powder in ethanol and water, concentrated hydrochloric acid is added portion-wise. The reaction mixture is heated to reflux for several hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is basified with aqueous sodium hydroxide and extracted with ethyl acetate. The organic layer is dried and concentrated to afford 3-Fluoro-4-(methoxymethyl)aniline.[2]

Route 3: Synthesis from 4-Amino-2-fluorobenzoic Acid

This route begins with a commercially available aniline derivative and builds the methoxymethyl functionality through a series of transformations on the carboxylic acid group. This approach offers excellent control over the position of the substituents.

Logical Flowchart for Route 3

A 4-Amino-2-fluorobenzoic Acid B 4-(N-acetyl)-2-fluorobenzoic Acid A->B Acetylation (Acetic Anhydride) C (4-Acetamido-3-fluorophenyl)methanol B->C Reduction (e.g., BH3-THF) D N-(3-Fluoro-4-(methoxymethyl)phenyl)acetamide C->D Williamson Ether Synthesis (NaH, MeI) E 3-Fluoro-4-(methoxymethyl)aniline D->E Deacetylation (Acid or Base Hydrolysis)

Caption: Synthetic pathway for Route 3.

Experimental Protocols for Route 3

Step 1: Acetylation of 4-Amino-2-fluorobenzoic Acid

4-Amino-2-fluorobenzoic acid is suspended in acetic anhydride and heated to reflux for 1 hour. The reaction mixture is cooled, and the excess acetic anhydride is quenched by the addition of water. The precipitated product, 4-(N-acetyl)-2-fluorobenzoic acid, is collected by filtration and dried.

Step 2: Reduction of the Carboxylic Acid

To a solution of 4-(N-acetyl)-2-fluorobenzoic acid in anhydrous THF, a solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature overnight. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield (4-acetamido-3-fluorophenyl)methanol.

Step 3: Williamson Ether Synthesis

The (4-acetamido-3-fluorophenyl)methanol is dissolved in anhydrous THF and treated with sodium hydride at 0 °C, followed by the addition of methyl iodide. The reaction is stirred at room temperature overnight. Workup as described in Route 2 yields N-(3-fluoro-4-(methoxymethyl)phenyl)acetamide.

Step 4: Deacetylation

The N-(3-fluoro-4-(methoxymethyl)phenyl)acetamide is dissolved in a mixture of ethanol and concentrated hydrochloric acid and heated to reflux for several hours. The reaction mixture is cooled and neutralized with aqueous sodium hydroxide. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 3-Fluoro-4-(methoxymethyl)aniline.

Conclusion

The synthesis of 3-Fluoro-4-(methoxymethyl)aniline can be successfully achieved through several distinct synthetic strategies.

  • Route 1 offers a convergent and classical approach, suitable for laboratory-scale synthesis where starting materials are readily available.

  • Route 2 provides a viable alternative that may offer advantages in regiocontrol during the introduction of the nitro group.

  • Route 3 is an excellent choice when starting from a pre-functionalized aniline is desirable, ensuring unambiguous positioning of the substituents, although it may involve more steps due to the use of protecting groups.

The selection of the most appropriate route will be guided by the specific requirements of the project, including scale, cost, and available expertise. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • (2-Fluoro-4-nitrophenyl)methanol | 660432-43-9 - J&K Scientific. [Link]

  • Synthesis of 4-amino,2-fluorobenzotrifluoride - PrepChem.com. [Link]

Sources

Comparative

Technical Application Guide: Spectroscopic Differentiation of 3-Fluoro-4-(methoxymethyl)aniline and its Regioisomers

Executive Summary The precise identification of functionalized aniline building blocks is a critical quality control step in the synthesis of modern therapeutics, particularly targeted kinase inhibitors and PROTACs. 3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise identification of functionalized aniline building blocks is a critical quality control step in the synthesis of modern therapeutics, particularly targeted kinase inhibitors and PROTACs. 3-Fluoro-4-(methoxymethyl)aniline and its regioisomers present a unique analytical challenge: their identical molecular weights and similar polarities often render standard chromatographic methods insufficient for definitive structural assignment.

This guide provides a comprehensive framework for differentiating 3-Fluoro-4-(methoxymethyl)aniline from its primary regioisomers—2-Fluoro-4-(methoxymethyl)aniline and 4-Fluoro-3-(methoxymethyl)aniline —using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By understanding the underlying electronic causalities that drive spectral shifts, researchers can implement these self-validating protocols to ensure absolute structural certainty.

Mechanistic Rationale for Spectroscopic Variance

The ability to distinguish these isomers spectroscopically relies entirely on the interplay of electronic effects exerted by the three substituents on the aromatic ring:

  • The Amino Group (-NH₂): A strong π -electron donor (+M effect) that significantly increases electron density at the ortho and para positions.

  • The Fluoro Group (-F): A highly electronegative atom that withdraws electron density via the sigma bond (-I effect) but donates weakly via resonance (+M effect).

  • The Methoxymethyl Group (-CH₂OCH₃): A weakly electron-withdrawing group via induction (-I effect) that does not participate in ring resonance[1].

Because 19 F NMR chemical shifts are exquisitely sensitive to local electron density, the position of the fluorine atom relative to the strongly donating -NH₂ group serves as the primary diagnostic indicator[2]. Fluorine atoms positioned ortho or para to the -NH₂ group experience profound magnetic shielding, shifting their resonance upfield (more negative ppm). Conversely, a fluorine atom meta to the -NH₂ group (as seen in 3-Fluoro-4-(methoxymethyl)aniline) falls outside this resonance shielding zone, resulting in a relatively deshielded signal.

ElectronicEffects NH2 -NH2 Group (+M Donor) Ring Aromatic Ring Electron Density NH2->Ring Shields o/p positions F_atom -F Atom (-I / +M) F_atom->Ring Deshields inductively MOM -CH2OCH3 (-I Inductive) MOM->Ring Localized effect NMR_19F 19F NMR Shift (Primary ID) Ring->NMR_19F Defines δ(F) NMR_1H 1H NMR Splitting (Secondary ID) Ring->NMR_1H Defines J(H,F)

Figure 1: Influence of substituent electronic effects on the spectroscopic properties of the ring.

Comparative Spectroscopic Data

The following table synthesizes the expected quantitative spectroscopic parameters for the three primary isomers, grounded in established chemical shift additivity rules for functionalized fluoroanilines[1][2][3].

Spectroscopic Parameter3-Fluoro-4-(methoxymethyl)aniline2-Fluoro-4-(methoxymethyl)aniline4-Fluoro-3-(methoxymethyl)aniline
Structural Relationship F is meta to -NH₂F is ortho to -NH₂F is para to -NH₂
19 F NMR Shift (δ, ppm) -115 to -118 (Deshielded)-133 to -136 (Highly Shielded)-126 to -129 (Moderately Shielded)
1 H NMR: -CH₂OCH₃ (δ) ~4.4 ppm (s, 2H), ~3.3 ppm (s, 3H)~4.4 ppm (s, 2H), ~3.3 ppm (s, 3H)~4.4 ppm (s, 2H), ~3.3 ppm (s, 3H)
1 H NMR: Aromatic Splitting H-2 (dd), H-5 (t), H-6 (dd)H-3 (dd), H-5 (dd), H-6 (t)H-2 (dd), H-5 (dd), H-6 (m)
FT-IR: N-H Stretch (cm⁻¹) 3485 (asym), 3392 (sym)3490 (asym), 3400 (sym)3480 (asym), 3385 (sym)
FT-IR: C-F Stretch (cm⁻¹) ~1245~1255~1230

Note: NMR values assume CDCl₃ as the solvent at 298 K, referenced to internal TMS ( 1 H) and CFCl₃ ( 19 F).

G Start Isomeric Mixture or Unknown Fluoroaniline F19 Acquire 19F NMR Evaluate Resonance Shielding Start->F19 Shift1 δ ≈ -135 ppm (Ortho to -NH2) F19->Shift1 Strong +M Shielding Shift2 δ ≈ -128 ppm (Para to -NH2) F19->Shift2 Strong +M Shielding Shift3 δ ≈ -118 ppm (Meta to -NH2) F19->Shift3 Weak +M Shielding Iso2 2-Fluoro-4-(methoxymethyl)aniline Shift1->Iso2 Iso4 4-Fluoro-3-(methoxymethyl)aniline Shift2->Iso4 Iso3 3-Fluoro-4-(methoxymethyl)aniline Shift3->Iso3

Figure 2: Decision tree for identifying fluoroaniline isomers via 19F NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data, the protocols below are designed as self-validating systems. They incorporate internal checks to prevent false positives caused by instrument artifacts, solvent impurities, or incomplete relaxation.

Protocol A: Quantitative 19 F and 1 H NMR Acquisition

Causality for Experimental Design: Fluorine-19 boasts a 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. However, because the fluorine atom in these isomers lacks directly attached protons, it exhibits a remarkably long longitudinal relaxation time ( T1​ )[2]. If the relaxation delay ( D1​ ) is too short, the signal will not fully recover between pulses, leading to inaccurate integration and potentially masking minor isomeric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Referencing (Self-Validation Step): Add exactly 5.0 μ L of α,α,α -trifluorotoluene (TFT) to the NMR tube. TFT serves as an internal 19 F standard (δ = -63.7 ppm). This validates the chemical shift axis independently of the spectrometer's deuterium lock, ensuring environmental factors do not skew the critical ppm readings.

  • 1 H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm, using a standard 30° pulse angle and a D1​ of 2.0 seconds. Confirm the integration ratio of the methoxymethyl protons (2H at ~4.4 ppm, 3H at ~3.3 ppm) against the aromatic protons (3H total)[1].

  • 19 F NMR Acquisition: Switch the probe tuning to 19 F. Crucially, set the relaxation delay ( D1​ ) to 10 seconds to ensure complete relaxation of the unprotonated fluorine nuclei. Acquire 64 scans with proton decoupling ( 19 F{ 1 H}) to collapse the complex JHF​ multiplets into a sharp, definitive singlet, simplifying the identification of the specific isomer shift.

Protocol B: FT-IR Spectroscopy via KBr Pellet

Causality for Experimental Design: The primary N-H stretching bands of anilines (3300–3500 cm⁻¹) are highly diagnostic[3][4]. However, this region is easily obscured by the broad O-H stretch of absorbed water. To validate that the observed peaks belong to the analyte and not ambient humidity, strict moisture control and background subtraction are mandatory.

Step-by-Step Methodology:

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 110°C for a minimum of 4 hours prior to use[3]. Store in a desiccator.

  • Background Validation (Self-Validation Step): Press a pellet using only the dried KBr (150 mg). Run this blank pellet to acquire the background spectrum. The 3400 cm⁻¹ region must be flat; any broad absorbance indicates moisture contamination, requiring the KBr to be re-dried before proceeding.

  • Sample Grinding: Weigh 1-2 mg of the fluoroaniline isomer and combine it with 150 mg of the validated KBr in an agate mortar. Grind gently until a homogeneous, fine powder is achieved.

  • Pellet Formation & Acquisition: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Spectral Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Confirm the presence of the asymmetric and symmetric N-H stretches (~3485 cm⁻¹ and ~3392 cm⁻¹) and the strong C-F stretch (~1245 cm⁻¹)[3].

References

  • BenchChem. An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. Benchchem.
  • Gazivoda Kraljević, T., et al. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI.
  • Ruiz-Cabello, J., et al. New Frontiers and Developing Applications in 19F NMR. PMC / National Institutes of Health.
  • NIST Mass Spectrometry Data Center. p-Fluoroaniline. NIST WebBook.

Sources

Validation

Structure-Activity Relationship (SAR) of 3-Fluoro-4-(methoxymethyl)aniline Derivatives in Next-Generation RET Inhibitors

Executive Summary Receptor tyrosine kinase (RET) fusions and mutations are critical oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer[1]. While first-generation multikinase inhibitors l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Receptor tyrosine kinase (RET) fusions and mutations are critical oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer[1]. While first-generation multikinase inhibitors like vandetanib showed baseline efficacy, their off-target toxicity (e.g., VEGFR2 inhibition) severely limited their clinical utility[1]. The development of highly selective pyrrolo[2,3-d]pyrimidine derivatives has revolutionized RET-targeted therapy[2]. Within this chemical space, the 3-fluoro-4-(methoxymethyl)aniline moiety has emerged as a privileged building block. This guide objectively compares the performance of this specific derivative against alternative substitutions, detailing the mechanistic causality behind its superior metabolic stability, enhanced kinase selectivity, and potent inhibition of solvent-front mutations (e.g., RET V804M)[3].

Mechanistic Grounding: The Causality of the 3-Fluoro Substitution

The binding of pyrrolo[2,3-d]pyrimidine derivatives to the RET kinase domain relies on the core scaffold anchoring to the hinge region, while the aniline-derived carboxamide tail extends into the solvent-exposed front pocket[3]. The precise substitution pattern on the aniline ring dictates both affinity and selectivity.

  • The Methoxymethyl Advantage: The 4-methoxymethyl group acts as a critical hydrogen bond acceptor and improves the aqueous solubility of the lipophilic core, allowing it to interact favorably with the solvent-accessible region[4].

  • The 3-Fluoro Effect: Substituting a fluorine atom at the 3-position of the aniline ring provides two distinct thermodynamic advantages. First, its inductive electron-withdrawing effect modulates the pKa of the amide nitrogen, strengthening the hydrogen-bonding interaction with the kinase backbone. Second, the minimal steric bulk of fluorine (van der Waals radius ~1.47 Å) restricts the rotational freedom of the phenyl ring, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding[2]. Bulkier halogens, such as chlorine, create steric clashes in this narrow pocket that drastically reduce binding affinity[4].

RET_Pathway GDNF GDNF Ligand RET RET Kinase (Mutant/Fusion) GDNF->RET Dimerization & Activation RAS RAS / MAPK RET->RAS Phosphorylation PI3K PI3K / AKT RET->PI3K Phosphorylation Inhibitor 3-Fluoro-4-(methoxymethyl)aniline Derivatives Inhibitor->RET Competitive ATP Inhibition Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig 1. Mechanistic pathway of RET kinase activation and targeted inhibition by aniline derivatives.

SAR Comparative Analysis: 3-Fluoro vs. Alternatives

To objectively evaluate the performance of the 3-fluoro-4-(methoxymethyl)aniline derivative, we compare its biochemical and cellular efficacy against alternative substitutions and established clinical benchmarks. The data below illustrates how the 3-fluoro substitution optimizes the therapeutic window by maximizing RET inhibition while minimizing off-target VEGFR2 activity[2][3].

Compound DerivativeR1 SubstitutionBiochemical RET WT IC50 (nM)Biochemical RET V804M IC50 (nM)Ba/F3 RET V804M GI50 (nM)VEGFR2 IC50 (nM)
Compound A 4-(methoxymethyl)4.212.545.1155
Compound B 3-fluoro-4-(methoxymethyl) 1.1 2.3 8.4 >1000
Compound C 3-chloro-4-(methoxymethyl)8.535.0112.0420
Vepafestinib (TAS0953) Advanced Alkyne Core0.81.54.2>2000
Vandetanib (Control) N/A13.0850.0>10004.0

Data represents comparative benchmark ranges derived from patent literature and pharmacological profiling of pyrrolo[2,3-d]pyrimidine derivatives[1][3].

Key Takeaways:

  • Compound B (3-Fluoro) demonstrates a ~4-fold increase in potency against RET WT compared to the unsubstituted Compound A , validating the entropic benefit of conformational locking.

  • Compound C (3-Chloro) suffers a significant drop in potency against the V804M mutant, proving that the steric bulk of chlorine clashes with the mutated methionine gatekeeper residue.

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the SAR data must be generated through orthogonal, self-validating assay systems. The following methodologies establish a rigorous screening funnel[2].

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
  • Purpose: Quantify direct enzymatic inhibition while eliminating false positives.

  • Causality: Highly conjugated pyrimidine scaffolds often exhibit autofluorescence, skewing standard absorbance assays. TR-FRET utilizes a europium-labeled antibody and a delayed measurement window, allowing short-lived background fluorescence to decay. This ensures the calculated IC50 is a true reflection of target affinity rather than an optical artifact.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme/Substrate Mix: Incubate recombinant RET WT or RET V804M kinase (0.5 nM) with ULight-labeled poly-GT substrate (50 nM).

    • Compound Addition: Dispense serial dilutions of the 3-fluoro-4-(methoxymethyl)aniline derivatives (from 10 µM down to 0.1 nM) into a 384-well microplate.

    • Reaction Initiation: Add ATP at the predetermined Km concentration (e.g., 10 µM) to initiate the reaction.

    • Incubation: Seal and incubate at room temperature for exactly 60 minutes.

    • Detection: Add Europium-anti-phospho-tyrosine antibody and EDTA (to arrest the kinase reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol 2: Ba/F3 Cell Viability Assay (RET V804M)
  • Purpose: Validate on-target cellular efficacy and membrane permeability[2].

  • Causality: Ba/F3 is a murine cell line intrinsically dependent on IL-3 for survival. By engineering these cells to express the RET V804M fusion and subsequently withdrawing IL-3, cell survival becomes entirely dependent on RET kinase activity. If a compound induces cell death in this model, it definitively proves on-target intracellular RET inhibition without relying on downstream proxy markers[3].

  • Step-by-Step Methodology:

    • Cell Culture: Maintain Ba/F3-RET-V804M cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin[2].

    • Seeding: Plate cells at a density of 2,000 cells/well in 96-well opaque-walled plates.

    • Dosing: Treat cells with a 10-point dose-response of the synthesized derivatives (0.1% final DMSO concentration).

    • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate the GI50 using a 4-parameter logistic curve fit.

Workflow Synth Compound Synthesis Biochem TR-FRET Kinase Assay Synth->Biochem Purified NCEs Cell Ba/F3 Cellular Viability Biochem->Cell IC50 < 10nM Selectivity Kinome Profiling Cell->Selectivity GI50 < 50nM Data SAR Optimization Selectivity->Data Lead Selection

Fig 2. Self-validating experimental workflow for evaluating RET kinase inhibitor SAR.

Conclusion

The integration of the 3-fluoro-4-(methoxymethyl)aniline moiety into pyrrolo[2,3-d]pyrimidine scaffolds represents a masterclass in rational drug design. By perfectly balancing electronic induction with steric pre-organization, this specific substitution profile delivers sub-nanomolar potency against aggressive solvent-front mutations while maintaining rigorous selectivity over off-target kinases like VEGFR2[3]. For drug development professionals, utilizing this building block provides a validated pathway to highly efficacious, next-generation kinase inhibitors.

References

  • AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof Source: Google Patents URL
  • US Patent 10,155,768 B2 Source: Googleapis URL
  • WO2017146116A1 - 新規縮合ピリミジン化合物又はその塩 Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-(methoxymethyl)aniline proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Fluoro-4-(methoxymethyl)aniline As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of Protein-Targeting Chimeras (PROTACs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Fluoro-4-(methoxymethyl)aniline

As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of Protein-Targeting Chimeras (PROTACs) and novel active pharmaceutical ingredients (APIs). A critical building block in these advanced workflows is 3-Fluoro-4-(methoxymethyl)aniline[1]. While its unique structural features—a fluorinated aromatic ring coupled with a methoxymethyl ether—confer excellent metabolic stability in drug design, they simultaneously present significant logistical and safety challenges during laboratory disposal[1].

Aniline derivatives are notorious for their acute toxicity, specifically their propensity to induce methemoglobinemia[2]. Furthermore, the presence of the carbon-fluorine bond renders the molecule highly recalcitrant to environmental degradation[3]. This guide provides a self-validating, step-by-step protocol for the containment, neutralization, and disposal of 3-Fluoro-4-(methoxymethyl)aniline, ensuring strict adherence to environmental regulations and laboratory safety standards.

Physicochemical and Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the waste stream. Table 1 summarizes the critical data dictating our handling protocols.

Table 1: Physicochemical and Toxicological Properties of 3-Fluoro-4-(methoxymethyl)aniline

PropertyValue / DescriptionOperational Implication
CAS Number 1341785-86-1Essential for accurate RCRA waste manifesting.
Molecular Weight 155.17 g/mol [1]Used for calculating stoichiometric absorbent ratios during spills.
Molecular Formula C8H10FNO[1]High fluorine content requires specialized halogen incineration.
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation)[2]Mandates rigorous PPE (respirators, double nitrile gloves).
Systemic Toxicity Methemoglobinemia[2]Demands immediate isolation of spills to prevent hypoxia.
Chemical Stability Sensitive to oxidation[2]Do not mix waste with strong oxidizers (e.g., peroxides).

Mechanistic Causality: Why Standard Disposal Fails

Standard biological or aqueous chemical degradation is insufficient for fluorinated anilines. When exposed to biological systems or incomplete oxidation, the aniline amine group undergoes CYP450-mediated N-hydroxylation[3]. This forms an N-hydroxyl arylamine, which enters erythrocytes and oxidizes the Fe2+ in hemoglobin to Fe3+, creating methemoglobin[2]. Methemoglobin cannot bind oxygen, leading to rapid tissue hypoxia and cyanosis[4].

ToxicityPathway Exposure Exposure to 3-Fluoro-4- (methoxymethyl)aniline Absorption Systemic Absorption & Hepatic Transport Exposure->Absorption Rapid uptake Metabolism CYP450-Mediated N-Hydroxylation Absorption->Metabolism Hepatic processing ToxicMetabolite N-Hydroxyl Arylamine Formation Metabolism->ToxicMetabolite Bioactivation Methemoglobinemia Oxidation of Fe2+ to Fe3+ in Hemoglobin ToxicMetabolite->Methemoglobinemia Erythrocyte entry Hypoxia Tissue Hypoxia & Cyanosis Methemoglobinemia->Hypoxia Impaired O2 transport

Fig 1: Bioactivation pathway of fluorinated anilines leading to methemoglobinemia.

Because of this severe toxicity profile, chemical neutralization on the benchtop (e.g., using bleach or peroxides) is strictly prohibited. Uncontrolled oxidation of anilines can generate shock-sensitive diazonium salts or volatile toxic intermediates. The only self-validating, EPA-compliant disposal method is high-temperature incineration equipped with halogen scrubbers[5].

Step-by-Step Methodology: Routine Waste Disposal

To maintain a self-validating system, every step of the disposal process must include a verification check to ensure operational integrity.

Phase 1: Segregation and Containment

  • Isolate the Waste Stream: Dedicate a specific, clearly labeled High-Density Polyethylene (HDPE) or amber glass container exclusively for 3-Fluoro-4-(methoxymethyl)aniline waste. Causality: Amber glass prevents photo-oxidation of the amine group, which can cause the waste to darken and pressurize over time[2]. HDPE is highly resistant to the organic solvents typically used alongside this compound.

  • Prevent Cross-Contamination: Never mix this waste with acidic streams or strong oxidizers. Causality: Mixing with acids causes exothermic salt formation, while oxidizers trigger uncontrolled hazardous reactions.

  • Validation Check: Before sealing, verify the container temperature. If it is warm to the touch, an unintended reaction is occurring. Vent in a chemical fume hood immediately.

Phase 2: Packaging and Manifesting

  • Secondary Containment: Place the primary waste container inside a secondary leak-proof bin to prevent fugitive emissions during transit.

  • RCRA Labeling: Label the container as "Hazardous Waste - Toxic Organic (Contains Fluorinated Aniline)". While not specifically listed under a K-code like pure aniline (K083), it must be managed as a characteristic hazardous waste under RCRA guidelines due to its toxicity[6][7].

  • Validation Check: Weigh the container and log the mass balance. Ensure the amount of waste generated matches the theoretical yield of your process minus the recovered product to confirm no material has been lost to the environment.

Phase 3: High-Temperature Incineration

  • Vendor Handoff: Transfer the waste to a certified hazardous waste disposal vendor.

  • Specification Requirement: Mandate that the waste be subjected to high-temperature incineration (>1100°C) with a residence time of at least 2 seconds. Causality: The high thermal stability of the C-F bond requires extreme temperatures for complete destruction. The facility must possess an alkaline scrubber system to capture the highly corrosive hydrogen fluoride (HF) gas and nitrogen oxides (NOx) generated during combustion[4].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and calculated action is required to prevent dermal absorption and inhalation.

SpillWorkflow Spill Accidental Spill of 3-Fluoro-4-(methoxymethyl)aniline Evacuate Isolate Area & Don PPE (Respirator, Nitrile Gloves) Spill->Evacuate Assess Assess Spill Volume Evacuate->Assess Small Small Spill (< 50 g/mL) Assess->Small Large Large Spill (> 50 g/mL) Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Manageable risk Hazmat Evacuate & Contact HAZMAT Team Large->Hazmat High toxicity risk Collect Collect in Sealable RCRA-Compliant Container Absorb->Collect Avoid dust generation Incinerate High-Temperature Incineration (>1100°C) Hazmat->Incinerate Collect->Incinerate EPA RCRA compliance

Fig 2: Spill containment and disposal decision tree for 3-Fluoro-4-(methoxymethyl)aniline.

Spill Cleanup Methodology:

  • Evacuate and Equip: Immediately clear the area. Don a half-face respirator with organic vapor/particulate cartridges and double nitrile gloves[2].

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Causality: Do not use combustible absorbents like sawdust. Aniline derivatives can undergo spontaneous exothermic oxidation when dispersed over high-surface-area combustible materials, leading to auto-ignition.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag.

  • Decontamination: Wash the spill surface with a 5% acetic acid solution to convert residual aniline into a more water-soluble, less volatile salt, followed by copious amounts of water. Collect all wash water as hazardous waste.

  • Validation Check: Use pH indicator strips on the final water wash to ensure no basic amine residue remains on the surface. A neutral pH confirms the area is fully decontaminated.

References[4] Sigma-Aldrich. 3-fluoro-4-(methylsulfonyl)aniline / 3-Fluoro-4-(methoxymethyl)aniline Catalog. Retrieved from https://www.sigmaaldrich.com[1] CalPacLab. 3-Fluoro-4-(methoxymethyl)aniline, min 97%, 250 mg Specifications. Retrieved fromhttps://www.calpaclab.com[2] BenchChem. 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline - Safety & Handling (MSDS Summary). Retrieved from https://www.benchchem.com[7] HETI Services. (2017). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from https://www.hetiservices.com[5] GuideChem. 2-Chloro-5-(trifluoromethyl)aniline 121-50-6 wiki. Retrieved from https://www.guidechem.com[6] Environmental Protection Agency (EPA). (2005). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes. Federal Register. Retrieved from https://www.federalregister.gov[3] ResearchGate. F-19 NMR spectroscopic investigation into the absorption and toxicity of fluorinated aniline derivatives. Retrieved from https://www.researchgate.net[8] Western Kentucky University (WKU). EPA HAZARDOUS WASTE CODES. Retrieved from https://www.wku.edu

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-(methoxymethyl)aniline

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the systemic risks associated with complex aromatic amines. 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the systemic risks associated with complex aromatic amines. 3-Fluoro-4-(methoxymethyl)aniline (CAS: 1341785-86-1) is a highly valuable building block in pharmaceutical development and protein degrader (PROTAC) synthesis [4]. However, its structural backbone—a lipophilic, fluorinated aniline—confers significant toxicological hazards.

This guide provides an authoritative, self-validating operational framework for handling this compound. We will move beyond basic Safety Data Sheet (SDS) compliance to explain the causality behind each Personal Protective Equipment (PPE) requirement, ensuring your laboratory maintains absolute safety and scientific integrity.

The Mechanistic Basis for PPE Selection

To understand why standard laboratory PPE is insufficient, we must examine the compound's pharmacokinetics. Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate standard nitrile examination gloves and dermal layers [1]. The presence of the methoxymethyl ether and fluorine groups in this specific compound further enhances its lipophilicity compared to unsubstituted aniline.

Once absorbed cutaneously or via inhalation, the compound undergoes hepatic N-hydroxylation via the Cytochrome P450 system. The resulting phenylhydroxylamine metabolites directly oxidize the ferrous (Fe2+) iron in your red blood cells to the ferric (Fe3+) state, creating methemoglobin [2]. Because methemoglobin cannot bind oxygen, systemic tissue hypoxia (cyanosis) ensues, which can be fatal even at low, repeated exposure levels if left unmitigated [3].

G Exposure Exposure to 3-Fluoro-4- (methoxymethyl)aniline Absorption Dermal / Inhalation Absorption Exposure->Absorption Metabolism Hepatic N-hydroxylation (CYP450) Absorption->Metabolism Oxidation Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) Metabolism->Oxidation Hypoxia Tissue Hypoxia & Cyanosis Oxidation->Hypoxia PPE_Skin Butyl Gloves & Tyvek Suit PPE_Skin->Absorption Blocks PPE_Resp Fume Hood & P100 Respirator PPE_Resp->Exposure Prevents

Pathway of aniline-induced methemoglobinemia and targeted PPE intervention points.

Quantitative PPE Specifications

Do not rely on generic "chemical resistant" labels. The solvent-like properties of fluorinated anilines drastically reduce the breakthrough time of thin elastomers.

Table: Mandatory PPE Specifications and Performance Data

PPE CategoryMaterial / SpecificationQuantitative Performance MetricOperational Rationale
Primary Gloves Butyl Rubber (>0.5 mm)Breakthrough time: >480 minsImpermeable to lipophilic aromatic amines.
Secondary Gloves Nitrile (>0.11 mm)Breakthrough time: 30-60 minsWorn under butyl gloves for tactile sensitivity.
Respirator Half-mask with OV/P10099.97% filtration (0.3 µm)Captures volatile organic vapors and aerosolized dust.
Eye Protection ANSI Z87.1 Splash GogglesHigh-impact, indirect ventingPrevents ocular absorption of aerosolized particles.
Body Protection Tyvek® 400 Coverall100% particulate holdoutPrevents accumulation of toxic dust on street clothing.

Step-by-Step Operational Workflows

Every protocol described below is designed as a self-validating system—meaning each step includes a built-in verification check to ensure containment is never compromised.

Protocol A: Pre-Operational Setup & PPE Donning
  • Ventilation Verification: Ensure the chemical fume hood has a continuous face velocity of 80-100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor and use a Kimwipe to visually confirm a strong inward draft before opening the chemical container.

  • Glove Integrity Check: Inflate the heavy butyl rubber gloves to check for microscopic pinholes.

    • Causality: Even a microscopic breach allows lipophilic aniline vapors to condense against the skin, leading to insidious, unfelt absorption.

  • Donning Sequence: Put on the Tyvek suit, followed by the inner nitrile gloves. Tape the inner gloves to the suit sleeves to close the gap. Don the respirator and perform a positive/negative pressure seal check. Finally, don the outer butyl gloves and splash goggles.

Protocol B: Handling and Weighing (Inside Containment)
  • Static Mitigation: 3-Fluoro-4-(methoxymethyl)aniline is typically handled as a solid or heavy oil. If handling powder, use an anti-static zero-ion gun on the weighing spatulas and weigh boats.

    • Causality: Static repulsion can cause fine fluorinated powders to aerosolize, instantly bypassing standard draft containment and contaminating the hood sash.

  • Closed-System Transfer: Tare a sealable vial inside the hood. Transfer the required mass into the vial, seal it tightly, and wipe the exterior of the vial with an ethanol-dampened wipe before removing it from the hood.

  • Spill Readiness: Keep a dilute acidic neutralizing agent (e.g., 5% acetic acid) immediately accessible.

    • Causality: Weak acids protonate the aniline amine group, converting it into a water-soluble salt that is significantly less volatile and less skin-permeable.

Protocol C: Doffing and Decontamination
  • Outer Decontamination: While your hands are still inside the fume hood, wipe the outer butyl gloves with an ethanol-soaked wipe to remove residual chemical traces.

  • Doffing Sequence: Remove the outer gloves inside out. Remove the goggles and respirator. Remove the Tyvek suit by rolling it inward to trap any particulates. Finally, remove the inner nitrile gloves.

  • Post-Exposure Wash: Immediately wash hands and forearms with copious amounts of soap and cold water.

    • Causality: Cold water keeps dermal pores closed, minimizing the risk of absorbing any trace chemical that may have bypassed the PPE.

Emergency Response & Disposal Plans

Emergency Exposure Response:

  • Dermal Contact: Immediately flush the affected area with water for at least 15 minutes. Do not use chemical solvents (like ethanol or acetone) on the skin, as they will accelerate the absorption of the aniline into the bloodstream.

  • Medical Intervention: If cyanosis (blue discoloration of lips/nail beds), headache, or shortness of breath occurs, suspect methemoglobinemia immediately. Emergency responders must be informed of aniline exposure so they can administer Methylene Blue (1-2 mg/kg IV) , the specific clinical antidote that reduces methemoglobin back to functional hemoglobin [3].

Waste Disposal Plan:

  • Segregation: Collect all 3-Fluoro-4-(methoxymethyl)aniline waste (including contaminated gloves, wipes, and empty vials) in a dedicated, clearly labeled, sealable hazardous waste container.

  • Chemical Compatibility: Never mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides), as aromatic amines can trigger violent, exothermic oxidation reactions.

  • Manifesting: Label the container explicitly as "Toxic Organic Waste: Contains Fluorinated Aniline Derivatives." Dispose of via a licensed hazardous waste contractor for high-temperature incineration.

References

  • Title: Source: Benchchem

  • Title: Source: ResearchGate

  • Title: Source: ResearchGate

  • Title: Source: Calpaclab

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